molecular formula C8H11BrN2O2 B507999 ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 5775-90-6

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B507999
CAS No.: 5775-90-6
M. Wt: 247.09g/mol
InChI Key: ISCGRIWEGHGXSD-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5775-90-6) is a valuable brominated pyrazole ester extensively utilized in medicinal chemistry as a critical synthetic intermediate for developing novel antimalarial therapeutics. This compound serves as a key heterocyclic building block in the structure-guided design of potent and selective inhibitors targeting Plasmodium vivax N-myristoyltransferase (NMT), a promising drug target for combating malaria . Research applications focus on exploiting its reactive 4-bromo substituent for further functionalization, allowing chemists to append diverse tail group extensions and probe hypothesized selective subsites within the enzyme's binding pocket . These efforts are fundamental to understanding conformational plasticity and achieving high selectivity over human NMT isoforms, a major challenge in the field . The strategic incorporation of this pyrazole core into inhibitor scaffolds has enabled the exploration of cryptic pockets and water structure near the peptide binding cleft, contributing to advanced structure-activity relationship (SAR) studies and the optimization of compounds with improved selectivity indices . This reagent is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCGRIWEGHGXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted pyrazole compound. While specific experimental data for this molecule is limited in publicly available literature, its properties can be estimated based on data from closely related compounds and predictive models.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 5775-90-6[1]
Molecular Formula C₈H₁₁BrN₂O₂[1]
Molecular Weight 247.09 g/mol [1]
Appearance Off-white solid (predicted)Based on similar compounds[2]
Melting Point 42-46 °C (for non-brominated analog*)
Boiling Point N/AData not available
Density 1.576 ± 0.06 g/cm³ (Predicted for isomer) [2]
pKa 10.31 ± 0.50 (Predicted for isomer)[2]
Solubility Soluble in organic solvents (general)Based on chemical structure

*Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate **Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Spectral Data

Table 2: Expected Spectral Characteristics

SpectrumExpected Peaks and Features
¹H NMR - Singlet for the N-CH₃ group. - Singlet for the C5-CH₃ group. - Quartet for the -OCH₂CH₃ group. - Triplet for the -OCH₂CH₃ group.
¹³C NMR - Peaks corresponding to the pyrazole ring carbons. - Peaks for the two methyl groups (N-CH₃ and C5-CH₃). - Peaks for the ethyl ester group (-OCH₂CH₃ and C=O). - Carbon attached to bromine will show a downfield shift.
IR (Infrared) - C=O stretching vibration of the ester group (~1700-1730 cm⁻¹). - C-N and C=C stretching vibrations of the pyrazole ring. - C-H stretching and bending vibrations. - C-Br stretching vibration.
Mass Spec. - Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a bromine-containing compound. - Fragmentation pattern corresponding to the loss of the ethoxy group, ethyl group, and other fragments.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of substituted pyrazoles.[6][7][8][9] The most common approaches involve the bromination of a pyrazole precursor or the construction of the pyrazole ring from acyclic precursors.

3.1. Experimental Protocol: Synthesis via Bromination of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

This method involves the direct bromination of the corresponding non-brominated pyrazole.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent to the cooled solution.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate (if bromine was used).

  • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

3.2. Purification

The primary method for purification is silica gel column chromatography. The polarity of the eluent system (e.g., hexane/ethyl acetate mixture) should be optimized based on TLC analysis. Recrystallization from a suitable solvent system could be an alternative or subsequent purification step if the product is a solid at room temperature.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of this compound, the pyrazole scaffold is a well-known pharmacophore in medicinal chemistry.[10][11] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory: Some pyrazole analogs are known to be inhibitors of cyclooxygenase-2 (COX-2).[10]

  • Antimicrobial: Various substituted pyrazoles have shown antibacterial and antifungal properties.[11]

  • Antitumor: Certain pyrazole derivatives have been investigated as potential anticancer agents.[11]

  • Enzyme Inhibition: Pyrazole-based compounds have been identified as inhibitors of enzymes such as lactate dehydrogenase (LDHA), which is a target in cancer therapy.[12]

The presence of a bromine atom can enhance the biological activity of a molecule by increasing its lipophilicity and acting as a site for metabolic transformation or specific interactions with biological targets.

Given the diverse biological activities of the pyrazole nucleus, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound via bromination.

G Synthetic Workflow A Starting Material: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate B Bromination (NBS or Br2) A->B C Reaction Quenching & Work-up B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Product: This compound E->F

Caption: General workflow for the synthesis and purification of the target compound.

5.2. Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.

G Analytical Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment A 1H NMR End Characterized Compound A->End B 13C NMR B->End C IR Spectroscopy C->End D Mass Spectrometry D->End E HPLC/LC-MS E->End F Elemental Analysis F->End Start Purified Compound Start->A Start->B Start->C Start->D Start->E

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document outlines the synthetic route, experimental protocols, and relevant data to assist researchers in the preparation of this compound.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the direct bromination of its readily available precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation. The C4 position of the pyrazole ring is the most likely site for substitution in this case, due to the directing effects of the substituents.

Common brominating agents for such transformations include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Starting Material: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5744-51-4) is a commercially available solid.[1]

Reaction: Bromination at the C4 position of the pyrazole ring.

Method: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and selective brominating agent for electron-rich heterocyclic compounds.[2][3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Comment
Starting Material Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateCAS: 5744-51-4
Molecular Weight168.19 g/mol
Brominating Agent N-Bromosuccinimide (NBS)CAS: 128-08-5
Molecular Weight177.98 g/mol
Product This compound
Molecular Weight247.09 g/mol
Reaction Conditions
SolventDichloromethane or Acetonitrile
Temperature0 °C to room temperatureBased on similar reactions[4][5]
Reaction Time2-4 hours
Yield >80% (Expected)Based on analogous reactions
Purity >95% (after chromatography)

Visualization of the Synthesis

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

SynthesisWorkflow cluster_reaction cluster_process start_material Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate reagent N-Bromosuccinimide (NBS) DCM or Acetonitrile 0 °C to RT product Ethyl 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylate reagent->product Bromination workup Work-up & Purification (Aq. Na2S2O3, Extraction, Column Chromatography) workup->product

Caption: Synthetic workflow for the bromination of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Characterization

The structure of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the singlet corresponding to the C4-H of the starting material and the expected shifts in the aromatic region for the product are key diagnostic features.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (247.09 g/mol ) and the presence of a bromine atom (characteristic isotopic pattern).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl group.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always follow appropriate laboratory safety procedures when handling the reagents and performing the reactions described.

References

In-depth Technical Guide: Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific and detailed information regarding the mechanism of action, quantitative biological data, and established experimental protocols for ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known biological activities and potential mechanisms of the broader class of pyrazole-containing compounds, which may offer insights into the potential activities of the subject molecule. The information presented herein is based on studies of structurally related pyrazole derivatives.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The versatile nature of the pyrazole scaffold allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.

Potential Mechanisms of Action of Pyrazole Derivatives

The biological effects of pyrazole derivatives are often attributed to their ability to interact with various enzymes and receptors. The following sections detail some of the commonly reported mechanisms of action for this class of compounds.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory effects. The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyrazole-containing compounds have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selective inhibition is a key feature of several commercially successful anti-inflammatory drugs. Molecular modeling studies have suggested that pyrazole analogs can interact with the active site of COX-2 through hydrogen bonding, π-π interactions, and cation–π interactions, leading to potent inhibition of the enzyme.[1]

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Enzyme inhibit

Anticancer Activity

Several pyrazole derivatives have demonstrated potential as anticancer agents. Their mechanisms of action in this context are diverse and can involve the modulation of various cellular pathways.

  • Enzyme Inhibition: Similar to their anti-inflammatory action, the anticancer effects of some pyrazoles may be linked to the inhibition of enzymes crucial for cancer cell proliferation and survival.[2]

  • Receptor Modulation: Pyrazole-containing compounds may also exert their effects by acting as modulators of specific cellular receptors involved in cancer signaling pathways.[2]

Other Biological Activities
  • Inhibition of Neutrophil Chemotaxis: Certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis stimulated by interleukin-8 (IL-8) and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe).[1] This suggests a potential role for such compounds in modulating inflammatory responses involving neutrophil migration.

  • Antimicrobial and Anti-tubercular Properties: Some pyrazole derivatives have been synthesized and evaluated for their in vitro activity against various microbial and tubercular strains. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been screened against Mycobacterium tuberculosis H37Rv.[1]

Synthesis of Pyrazole Derivatives

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. The pyrazole ring is typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Further modifications, such as bromination and esterification, lead to the final product.

Synthesis_Workflow Hydrazine Derivative Hydrazine Derivative Condensation Condensation Hydrazine Derivative->Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation Pyrazole Ring Pyrazole Ring Condensation->Pyrazole Ring Functional Group Interconversion e.g., Bromination, Esterification Pyrazole Ring->Functional Group Interconversion Target Pyrazole Derivative Target Pyrazole Derivative Functional Group Interconversion->Target Pyrazole Derivative

Conclusion and Future Directions

While specific data on the mechanism of action for this compound is currently lacking, the broader family of pyrazole derivatives exhibits a rich and diverse pharmacology. Based on the activities of related compounds, it is plausible that this molecule could function as an enzyme inhibitor or receptor modulator, with potential applications in inflammatory diseases or oncology.

Future research should focus on elucidating the specific molecular targets of this compound. This would involve a comprehensive screening against a panel of relevant enzymes and receptors, followed by detailed biochemical and cellular assays to characterize its mode of action. Such studies would be essential to determine the therapeutic potential of this compound and to guide its further development.

References

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features and synthetic tractability have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity

Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms of action.[5][6] These mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5][7]

Key Molecular Targets and Mechanisms of Action

Several pyrazole-based compounds have shown potent inhibitory activity against various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).[5] By targeting these kinases, pyrazole derivatives can disrupt the signaling cascades that drive tumor growth and progression. Another significant mechanism is the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division.[8] Disruption of this process leads to cell cycle arrest and apoptosis.[8] Furthermore, some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[5]

A simplified representation of the VEGFR-2 signaling pathway, a common target for pyrazole derivatives in cancer therapy, is depicted below.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation PLCg PLCγ Dimerization_Autophosphorylation->PLCg PI3K PI3K Dimerization_Autophosphorylation->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Cell_Proliferation Cell Proliferation RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Dimerization_Autophosphorylation Inhibition

VEGFR-2 Signaling Pathway Inhibition by Pyrazole Derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-diarylpyrazoleMCF-7 (Breast)0.25[5]
Pyrazole-thiazole hybridA549 (Lung)8.0[9]
Pyrazole-isoxazole hybridHT-1080 (Fibrosarcoma)≥ 100[10]
Pyrazole-1,2,3-triazole hybridHepG-2 (Liver)12.22[11]
Pyrazole benzamideHCT-116 (Colon)7.74 - 82.49[9]
Pyrazole Schiff baseMGC-803 (Gastric)-[11]
1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-oneLung Cancer Cell LinesModerate Inhibition (31.01%)[10]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG2 (Liver)8.5[12]
Polysubstituted pyrazole (Compound 59)HepG2 (Liver)2[5]
Indole-pyrazole derivative (Compound 33)HCT116 (Colon)< 23.7[5]
Indole-pyrazole derivative (Compound 34)MCF7 (Breast)< 23.7[5]
Pyrazolone-pyrazole derivative (Compound 27)MCF7 (Breast)16.50[5]
Pyrazole benzothiazole hybrid (Compound 25)HT29 (Colon)3.17 - 6.77[5]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivativesVarious-[13]
3-aryl-1H-pyrazole-5-carboxylate derivativesLung Cancer-[13]
Pyrazole chalconesMCF-7, HeLa-[13]
4-chloro substituted pyrazole (Compound A)HeLa (Cervix)4.94[13]
Pyrazole-containing imide derivatives (161a, 161b)A-549 (Lung)4.91, 3.22[11]

Anti-inflammatory Activity

Pyrazole derivatives are well-recognized for their potent anti-inflammatory properties, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[14][15] This selectivity is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[14] The anti-inflammatory mechanism of pyrazole derivatives also involves the modulation of pro-inflammatory cytokines and other mediators.[14]

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02[14]
3,5-diarylpyrazoleCOX-2 Inhibition0.01[14]
Pyrazole-thiazole hybridCOX-2/5-LOX Inhibition0.03 / 0.12[14]
Pyrazolo-pyrimidineCOX-2 Inhibition0.015[14]
Pyrazole derivativesCarrageenan-induced paw edema65-80% reduction at 10 mg/kg[14]
Pyrazole moietiesCOX-2 inhibition3.5 nM[11]
Pyrazole derivativesCarrageenan-induced rat paw edema21.43% - 30.95% inhibition[11]
Pyrazole derivativesCOX-2 inhibition-[16]

Antimicrobial Activity

The pyrazole scaffold is a versatile platform for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[17][18][19] The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone derivative (21a)Bacteria & Fungi62.5–125 (antibacterial), 2.9–7.8 (antifungal)[19]
Pyrazole derivative (21c)Multi-drug resistant bacteria0.25[20]
Pyrazole derivative (23h)Multi-drug resistant bacteria0.25[20]
Pyrano[2,3-c]pyrazole derivative (III)Bacillus subtilis125

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, with activity reported against various viruses, including Newcastle disease virus (NDV) and coronaviruses.[21][22][23] The mechanisms of antiviral action are diverse and can involve the inhibition of viral entry, replication, or other essential viral processes.

Quantitative Antiviral Activity Data
Compound/DerivativeVirusActivityReference
Hydrazone derivative (6)Newcastle Disease Virus (NDV)100% protection[21]
Thiazolidinedione derivative (9)Newcastle Disease Virus (NDV)100% protection[21]
Pyrazolopyrimidine derivative (7)Newcastle Disease Virus (NDV)95% protection[21]
Tetrazine derivative (4)Newcastle Disease Virus (NDV)85% protection[21]
Chalcone derivative (11)Newcastle Disease Virus (NDV)80% protection[21]
N-acetyl 4,5-dihydropyrazole (7)Vaccinia virusEC50 = 7 µg/ml[24]
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPromising antiviral activity[22][23]

Antidiabetic Activity

Pyrazole derivatives have also been investigated for their potential in the management of diabetes mellitus.[25][26] A key mechanism of action is the inhibition of α-amylase, an enzyme involved in the breakdown of carbohydrates.[27] By inhibiting this enzyme, pyrazole derivatives can help to control postprandial hyperglycemia.[27]

Quantitative Antidiabetic Activity Data
Compound/DerivativeAssayIC50 (µM)Reference
Acyl pyrazole sulfonamides (5a)α-glucosidase inhibition1.13[28]
Aryl-substituted pyrazolo[3,4-b]pyridine (7a-d, 7f-h)α-amylase inhibition5.10 - 5.21[29]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazole derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Experimental_Workflow cluster_assays Biological Assays Start Start Synthesis Synthesis of Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Initial Biological Screening Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Anticancer_Assay Anticancer (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory (e.g., COX Inhibition) Biological_Screening->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay Antiviral_Assay Antiviral (e.g., Plaque Reduction) Biological_Screening->Antiviral_Assay Antidiabetic_Assay Antidiabetic (e.g., α-amylase Inhibition) Biological_Screening->Antidiabetic_Assay Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing Clinical_Trials Pre-clinical and Clinical Trials In_Vivo_Testing->Clinical_Trials End End Clinical_Trials->End

General workflow for pyrazole derivative drug discovery.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][30][31] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[30]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[32]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[32]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[31]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[18][23]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally.[18]

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[33]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15][19][34]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.[19]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[15]

  • Compound Addition: Add a specific volume of the pyrazole derivative solution (at a known concentration) to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vitro α-Amylase Inhibition Assay for Antidiabetic Activity

This assay determines the ability of a compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.[4][8][12][35]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the pyrazole derivative at various concentrations, α-amylase enzyme solution, and a buffer (e.g., phosphate buffer, pH 6.9).[35]

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[35]

  • Substrate Addition: Initiate the reaction by adding a starch solution (the substrate).

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at the same temperature.

  • Stopping the Reaction: Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Absorbance Measurement: Measure the absorbance at 540 nm to determine the amount of maltose produced.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.[11][24][36]

Protocol:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus in the presence of various concentrations of the pyrazole derivative.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the compound.[28]

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[24]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding derivatives with a remarkable array of biological activities. The information presented in this technical guide underscores the potential of pyrazole-based compounds as therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. The provided quantitative data offers a comparative look at the potency of various derivatives, while the detailed experimental protocols serve as a practical resource for researchers in the field. The visualization of key signaling pathways and experimental workflows aims to provide a clearer understanding of the mechanisms of action and the drug discovery process. It is anticipated that continued exploration of the chemical space around the pyrazole nucleus will lead to the discovery of new and improved therapeutic agents with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug discovery.[1][2] Their remarkable versatility and diverse biological activities have led to their incorporation into a wide array of therapeutic agents.[3][4] Understanding the nuanced physical and chemical properties of substituted pyrazoles is paramount for the rational design of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Core Physicochemical Properties of Substituted Pyrazoles

The physicochemical properties of substituted pyrazoles, such as their acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their behavior in biological systems. These parameters influence everything from absorption and distribution to metabolism and excretion (ADME).

Acidity and Basicity (pKa)

Pyrazole itself is a weak base with a pKa of approximately 2.5.[5][6] The lone pair of electrons on the pyridine-like nitrogen (N2) is responsible for its basic character.[7] However, the acidity of the pyrrole-like NH group (N1) can also be observed, with a pKa of around 14.2.[7] The electronic nature of substituents on the pyrazole ring significantly modulates these pKa values. Electron-donating groups tend to increase the basicity of the ring, while electron-withdrawing groups enhance its acidity.[8]

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial factor for membrane permeability and overall drug-likeness.[7] For ionizable compounds like pyrazoles, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure. The logP and logD values of substituted pyrazoles can be tailored by the introduction of various functional groups.

Solubility

Aqueous solubility is a key factor for drug absorption and formulation.[9] The solubility of pyrazole derivatives is influenced by factors such as their crystal lattice energy (reflected in the melting point) and their polarity.[9][10] While pyrazole itself is soluble in water, many substituted pyrazoles with large, nonpolar side chains exhibit poor aqueous solubility.[9][11]

Melting Point

The melting point of a compound provides insights into its purity and the strength of its crystal lattice.[2] Pyrazole is a crystalline solid with a melting point of 70 °C.[2][11] The melting points of substituted pyrazoles vary widely depending on the nature and position of the substituents.

Data Presentation: Physicochemical Properties of Selected Substituted Pyrazoles

The following tables summarize key physicochemical data for a selection of substituted pyrazoles to facilitate comparison.

CompoundSubstituentsMelting Point (°C)pKalogP
Pyrazole-70[2][11]2.5[5][6]0.45
3,5-Dimethylpyrazole3,5-di-CH₃106-1084.121.08
3-Methyl-4-phenyl-1H-pyrazole3-CH₃, 4-Ph120-122[12]-2.54
Celecoxib1-(4-sulfamoylphenyl), 3-(trifluoromethyl), 5-(4-methylphenyl)157-15911.1 (sulfonamide)3.43
Sulfaphenazole1-phenyl, 3-(4-aminobenzenesulfonamido), 5-methyl1815.2 (amine)2.8

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15]

Principle: A solution of the pyrazole derivative is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[13][14]

Apparatus:

  • pH meter with a combination glass electrode

  • Automatic burette

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (for maintaining constant ionic strength)

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh a sample of the pyrazole derivative and dissolve it in a suitable solvent (e.g., water, methanol-water mixture). The final concentration should be around 1-10 mM. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[13]

  • Titration Setup: Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette. Gently stir the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.[13][15]

  • Titration: Titrate the sample solution with the standardized acid or base in small increments. Record the pH value after each addition, allowing the reading to stabilize.[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[16]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).[17][18][19]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is then measured to calculate the partition coefficient.[17][18]

Apparatus:

  • Separatory funnels or screw-capped test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[17]

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or test tube containing known volumes of the pre-saturated n-octanol and water/buffer.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for complete partitioning.[17]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the pyrazole derivative using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Both kinetic and thermodynamic solubility assays are important in drug discovery. Kinetic solubility is often measured in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[20][21][22][23]

Kinetic Solubility Assay (Turbidimetric Method):

Principle: A concentrated solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined by measuring the turbidity of the solution.[21][24]

Procedure:

  • Sample Preparation: Prepare a high-concentration stock solution of the pyrazole derivative in DMSO.

  • Assay Setup: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.[21]

  • Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate reader to detect the onset of precipitation.[24]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed.

Thermodynamic Solubility Assay (Shake-Flask Method):

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.[20][23]

Procedure:

  • Sample Preparation: Add an excess of the solid pyrazole derivative to a vial containing the aqueous buffer.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility.

Synthesis of Substituted Pyrazoles

A variety of synthetic routes are available for the preparation of substituted pyrazoles. The choice of method depends on the desired substitution pattern.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[25][26][27][28][29]

Reaction Scheme:

(A 1,3-dicarbonyl compound reacts with a substituted hydrazine to yield a 1,3,5-trisubstituted pyrazole and two molecules of water.)

General Procedure:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (or its hydrochloride salt).[29]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction, washing with a mild base to neutralize any acid, and drying of the organic phase.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Signaling Pathways and Mechanisms of Action

Many pyrazole-based drugs exert their therapeutic effects by modulating specific signaling pathways.

Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[30][31][32]

Mechanism of Action: Arachidonic acid is converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammation. Celecoxib selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.[1][30][31] The sulfonamide side chain of celecoxib is crucial for its selectivity, as it binds to a hydrophilic pocket present in COX-2 but not in COX-1.[30]

COX2_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Pyrazole-Based Kinase Inhibitors in JAK-STAT and MAPK Signaling

Many pyrazole derivatives have been developed as potent inhibitors of various protein kinases that play crucial roles in intracellular signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.

JAK-STAT Signaling Pathway:

This pathway transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Pyrazole-based inhibitors can block JAK kinase activity.

MAPK Signaling Pathway:

The MAPK cascade is a key pathway involved in cell proliferation, differentiation, and survival.

MAPK_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Raf e.g., Raf inhibitor

Pyrazole derivatives can inhibit kinases in the MAPK pathway.

Conclusion

Substituted pyrazoles are a privileged scaffold in modern drug discovery, offering a remarkable combination of synthetic tractability and diverse biological activity. A thorough understanding of their physical and chemical properties is indispensable for the design of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational resource for researchers in this dynamic field, offering key data, standardized experimental protocols, and insights into the mechanisms of action of this important class of compounds.

References

Spectroscopic and Synthetic Insights into Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its spectroscopic characteristics and a detailed experimental protocol for its synthesis. However, a thorough search of available scientific literature and spectral databases did not yield specific, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed, reproducible synthesis protocol for this exact compound.

While spectral data for numerous structurally similar pyrazole derivatives are available, direct extrapolation of these data to this compound would be scientifically unsound. Spectroscopic properties are highly dependent on the specific arrangement of atoms and functional groups within a molecule.

The Challenge of Data Scarcity

The absence of detailed public data for this specific compound highlights a common challenge in chemical research, particularly for novel or commercially sensitive compounds. Access to comprehensive spectral data is crucial for unambiguous structure elucidation, quality control, and the interpretation of experimental results.

General Methodologies for Spectroscopic Analysis

For the benefit of researchers working with similar compounds, this section outlines the general experimental protocols typically employed for the spectroscopic characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For a compound like this compound, one would expect to observe distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and singlets for the two methyl groups attached to the pyrazole ring. The exact chemical shifts (ppm) would be influenced by the bromine substituent and the overall electronic structure of the pyrazole ring.

    • Typical Protocol: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Chemical shifts are reported relative to a reference standard, typically tetramethylsilane (TMS).

  • ¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring (with the carbon bearing the bromine atom being significantly affected), the carbons of the ethyl group, and the carbons of the two methyl groups.

    • Typical Protocol: A more concentrated sample (typically 20-50 mg) is used compared to ¹H NMR. The spectrum is recorded on the same spectrometer, often with proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For the target compound, key expected absorption bands would include:

    • C=O stretching vibration for the ester group (typically around 1700-1750 cm⁻¹).

    • C-N and C=N stretching vibrations of the pyrazole ring.

    • C-H stretching and bending vibrations for the alkyl groups.

    • C-Br stretching vibration, which typically appears in the fingerprint region.

    • Typical Protocol: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry (MS):

  • Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern can provide further structural information.

    • Typical Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact or electrospray ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

A Generalized Synthetic Approach

While a specific protocol for this compound is not available, a plausible synthetic route can be proposed based on established pyrazole chemistry. A common method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction1 Ring Formation cluster_intermediate Intermediate cluster_reaction2 Halogenation cluster_product Final Product Ethyl 2,4-dioxopentanoate Ethyl 2,4-dioxopentanoate Condensation Condensation Ethyl 2,4-dioxopentanoate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Condensation->Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Bromination Bromination Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate->Bromination This compound This compound Bromination->this compound G Start Start Reaction Setup Combine Starting Materials and Solvent Start->Reaction Setup Reaction Heat/Stir for Specified Time Reaction Setup->Reaction Workup Quench Reaction, Extract with Organic Solvent Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Obtain Spectroscopic Data (NMR, IR, MS) Purification->Characterization Final Product Final Product Characterization->Final Product

An In-depth Technical Guide to n-Propylammonium Iodide (CAS 14488-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS Number: Initial searches for CAS number 14488-73-6 did not yield a specific, publicly documented chemical compound. However, extensive research on the closely related CAS number 14488-45-0 consistently identifies the compound as n-Propylammonium Iodide (PAI) . It is highly probable that the requested CAS number contained a typographical error. This guide will focus on n-Propylammonium Iodide (PAI), CAS 14488-45-0.

Executive Summary

n-Propylammonium iodide (PAI) is an organic ammonium salt that has garnered significant attention in the field of materials science, particularly in the development of next-generation photovoltaic devices. Its primary application lies as a crucial additive or precursor in the fabrication of perovskite solar cells (PSCs). The incorporation of the n-propylammonium cation into the perovskite crystal lattice allows for the formation of two-dimensional (2D) or mixed-dimensional (2D-3D) perovskite structures. This structural modification is instrumental in enhancing the stability, efficiency, and overall performance of the resulting solar cells. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of n-propylammonium iodide, with a focus on its role in perovskite solar cell technology.

Chemical and Physical Properties

n-Propylammonium iodide is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 14488-45-0
Chemical Formula C₃H₁₀IN
Molecular Weight 187.02 g/mol
Appearance White to almost white powder/crystals
Melting Point 190 °C
Purity Commercially available with >98% purity
Synonyms PAI, Propanamine hydriodide, Propylammonium iodide

Synthesis and Experimental Protocols

Synthesis of n-Propylammonium Iodide

A detailed, step-by-step experimental protocol for the synthesis of n-propylammonium iodide is not extensively reported in the primary literature, as it is readily available from commercial suppliers. However, a general synthetic route can be inferred from standard organic chemistry principles.

Reaction Scheme:

General Procedure:

  • n-Propylamine is dissolved in a suitable solvent, such as ethanol or diethyl ether.

  • The solution is cooled in an ice bath.

  • Hydriodic acid (HI) is added dropwise to the cooled solution with constant stirring.

  • The resulting precipitate of n-propylammonium iodide is collected by filtration.

  • The product is washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • The purified n-propylammonium iodide is then dried under vacuum.

This is a generalized procedure and may require optimization for specific laboratory conditions.

Experimental Protocol for Perovskite Solar Cell Fabrication using n-Propylammonium Iodide as an Additive

The following protocol is a representative example of how n-propylammonium iodide is used to fabricate 2D-3D hybrid perovskite solar cells, leading to enhanced performance and stability.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • n-Propylammonium iodide (PAI)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Indium tin oxide (ITO) coated glass substrates

  • Electron transport layer (ETL) material (e.g., SnO₂)

  • Hole transport layer (HTL) material (e.g., Spiro-OMeTAD)

  • Metal electrode (e.g., Gold or Silver)

Experimental Workflow:

G cluster_0 Substrate Preparation cluster_1 Perovskite Precursor Solution Preparation cluster_2 Perovskite Film Deposition cluster_3 Device Completion A ITO Substrate Cleaning B ETL Deposition (e.g., SnO₂) A->B E Spin Coating of Precursor Solution B->E C Dissolve PbI₂ and MAI in DMF:DMSO D Add n-Propylammonium Iodide (PAI) C->D D->E F Annealing E->F G HTL Deposition (e.g., Spiro-OMeTAD) F->G H Metal Electrode Evaporation G->H

Caption: Experimental workflow for the fabrication of a perovskite solar cell using n-propylammonium iodide.

Detailed Steps:

  • Substrate Preparation:

    • ITO-coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.

    • An electron transport layer (ETL), such as a tin oxide (SnO₂) nanoparticle solution, is deposited onto the cleaned ITO substrate by spin coating and then annealed.

  • Perovskite Precursor Solution Preparation:

    • A stock solution of the 3D perovskite precursor is prepared by dissolving lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent system, typically dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • n-Propylammonium iodide (PAI) is then added to this precursor solution at a specific molar ratio to create the 2D-3D hybrid perovskite precursor. The concentration of PAI can be varied to optimize device performance.[1][2]

  • Perovskite Film Deposition:

    • The prepared precursor solution containing PAI is deposited onto the ETL-coated substrate using a one-step spin-coating method.

    • The substrate is spun at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

    • During the spin coating, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.

    • The film is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-30 minutes) to promote crystal growth and remove residual solvent.

  • Device Completion:

    • A hole transport layer (HTL), such as Spiro-OMeTAD doped with additives, is deposited on top of the perovskite layer by spin coating.

    • Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation to complete the solar cell device.

Core Applications and Mechanism of Action

The primary and most well-documented use of n-propylammonium iodide is in the field of perovskite photovoltaics.

Role in Perovskite Solar Cells

The incorporation of the bulky n-propylammonium cation into the traditional 3D perovskite structure (typically APbX₃, where A is a small organic cation like methylammonium) leads to the formation of 2D layered perovskite structures or 2D-3D mixed-dimensional heterostructures.[3]

Mechanism of Action:

The larger size of the n-propylammonium cation disrupts the continuous three-dimensional network of corner-sharing lead-halide octahedra. This results in the formation of layers of these octahedra separated by the organic n-propylammonium cations.

G cluster_0 Input cluster_1 Structural Modification cluster_2 Resulting Structure cluster_3 Improved Properties cluster_4 Outcome A n-Propylammonium Iodide (PAI) B Incorporation into 3D Perovskite Lattice A->B C Formation of 2D or 2D-3D Hybrid Perovskite B->C D Enhanced Stability (Moisture, Thermal) C->D E Improved Crystallinity and Film Morphology C->E F Passivation of Defects C->F G Increased Power Conversion Efficiency (PCE) D->G E->G F->G H Reduced Hysteresis F->H

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a privileged scaffold in numerous blockbuster drugs is a testament to over a century of chemical innovation and evolving understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery and history of pyrazole-based compounds, from Ludwig Knorr's foundational synthesis in 1883 to the development of rationally designed, target-specific therapeutics.[3][4] It includes detailed experimental protocols for seminal syntheses, quantitative data on biological activity, and visualizations of key synthetic and signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

The Dawn of Pyrazole Chemistry: Knorr's Synthesis of 1883

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced the first substituted pyrazole.[5][6] This seminal work involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis.[4][7][8][9] This discovery laid the groundwork for the entire field, leading to the creation of Antipyrine, one of the first synthetic drugs.[4][10] The first compound synthesized by Knorr in this class was 1-phenyl-3-methyl-5-pyrazolone.[4][6]

Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is adapted from Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[4]

Materials and Equipment:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating

  • Water bath

  • Apparatus for separating immiscible liquids

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[4]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An exothermic reaction occurred, leading to the separation of water.[4]

  • Heating and Cyclization: The reaction vessel was then heated on a water bath, which caused the mixture to become clear and homogeneous. Continued heating resulted in the formation of a viscous, honey-like mass.

  • Isolation: The resulting thick syrup, 1-phenyl-3-methyl-5-pyrazolone, solidified upon cooling.

  • Purification: The crude product was purified by recrystallization. Knorr reported the product as needle-shaped crystals.

Quantitative Data
CompoundMolecular FormulaMolar MassMelting Point (°C)Reference
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20 g/mol 127[5]

Visualization: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow reagent reagent process process product product A Phenylhydrazine + Ethyl Acetoacetate B Stand at Ambient Temp. A->B Exothermic Condensation C Heat on Water Bath B->C Cyclization D Cooling & Solidification C->D E Crude 1-Phenyl-3-methyl-5-pyrazolone D->E F Recrystallization E->F G Pure Product F->G

Caption: Workflow for the original Knorr pyrazole synthesis (1883).

The First Wave of Pyrazole Drugs: Antipyrine and Phenylbutazone

Knorr's discovery quickly led to the development of the first pyrazolone-based drugs, which became mainstays for pain and inflammation management for decades.

Antipyrine (Phenazone)

Synthesized by Ludwig Knorr in 1883, Antipyrine was one of the earliest synthetic drugs and became a widely used analgesic and antipyretic until the rise of aspirin.[5][10] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation and pain.[10]

Experimental Protocol: Synthesis of Antipyrine This synthesis involves the methylation of the 1-phenyl-3-methyl-5-pyrazolone precursor.[6][11]

Materials and Equipment:

  • 1-Phenyl-3-methyl-5-pyrazolone

  • Dimethyl sulfate or Methyl iodide

  • Methanol or Acetonitrile

  • Reflux apparatus

  • Apparatus for filtration and crystallization

Procedure:

  • Reaction Setup: Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent like methanol in a round-bottomed flask.

  • Methylation: Add a methylating agent, such as dimethyl sulfate, to the solution.[6][12]

  • Reflux: Heat the mixture under reflux for several hours to ensure the completion of the N-methylation reaction.

  • Isolation: After cooling, the solvent is typically removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization, often from ethanol or water, to yield pure Antipyrine as needle-shaped crystals.[6]

Antipyrine_Synthesis reagent reagent process Methylation product product A 1-Phenyl-3-methyl-5-pyrazolone B Dimethyl Sulfate + Heat A->B C Antipyrine B->C

Caption: Synthesis of Antipyrine via methylation of Knorr's pyrazolone.

Phenylbutazone

First synthesized in 1946 and introduced clinically in 1949, Phenylbutazone is a potent non-steroidal anti-inflammatory drug (NSAID).[13] It is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[13] While its use in humans is now restricted due to adverse effects, it remains an important medication in veterinary medicine.[13]

Experimental Protocol: Classical Synthesis of Phenylbutazone The synthesis is a one-pot condensation reaction.[13][14]

Materials and Equipment:

  • Diethyl n-butylmalonate

  • Hydrazobenzene

  • Sodium ethoxide (or another strong base)

  • Ethanol (as solvent)

  • Reflux apparatus

  • Apparatus for filtration, acidification, and recrystallization

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve diethyl n-butylmalonate and hydrazobenzene in absolute ethanol.

  • Base-Catalyzed Condensation: Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux: Heat the reaction mixture under reflux for several hours. This promotes the condensation and cyclization to form the pyrazolidine-3,5-dione ring.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude Phenylbutazone.[13]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[13]

Phenylbutazone_Synthesis reagent reagent process process product product A Diethyl n-butylmalonate + Hydrazobenzene B Base-Catalyzed Condensation (NaOEt, Reflux) A->B C Acidification (HCl) B->C Cyclization D Phenylbutazone C->D Precipitation

Caption: Classical one-pot synthesis pathway for Phenylbutazone.

The Age of Rational Drug Design: Selective COX-2 Inhibitors

The discovery of two distinct COX isoforms in the early 1990s—constitutive COX-1 (involved in homeostatic functions) and inducible COX-2 (upregulated at inflammation sites)—revolutionized NSAID development.[15] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory benefits while sparing the gastrointestinal-protective functions of COX-1.[15]

Celecoxib (Celebrex)

A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib, the first selective COX-2 inhibitor to be approved by the FDA on December 31, 1998.[15][16][17][18] It represented a landmark achievement in rational drug design.

Experimental Protocol: Synthesis of Celecoxib A fundamental approach involves the condensation of a substituted hydrazine with a trifluoromethyl β-dicarbonyl compound.[15][18]

Materials and Equipment:

  • 4-methylacetophenone

  • Ethyl trifluoroacetate (or another trifluoroacetylating agent)

  • A strong base (e.g., sodium methoxide)

  • (4-sulfamoylphenyl)hydrazine hydrochloride

  • An appropriate solvent (e.g., ethanol or toluene)

  • Acid catalyst (e.g., HCl)

  • Reflux apparatus, filtration and crystallization equipment

Procedure:

  • Diketone Formation: A Claisen condensation is performed by reacting 4-methylacetophenone with an excess of ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form the intermediate 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione).[18]

  • Condensation/Cyclization: The resulting diketone is then reacted with (4-sulfamoylphenyl)hydrazine hydrochloride in a solvent such as ethanol.[18]

  • Heating: The mixture is heated to reflux, often with an acid catalyst, to promote the condensation of the hydrazine with the diketone, followed by intramolecular cyclization and dehydration to form the pyrazole ring.

  • Isolation and Purification: Upon cooling, the product, Celecoxib, crystallizes out of the solution. It is then collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data: COX Inhibition
DrugTypeCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
PhenylbutazoneNon-selective NSAID~2.5~1.5~1.7
CelecoxibSelective COX-2 Inhibitor~15~0.04~375

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative illustration.

Visualizations: COX-2 Pathway and Celecoxib Synthesis

COX2_Pathway cluster_pathway Pro-inflammatory Pathway substrate substrate enzyme enzyme inhibitor inhibitor product product effect effect AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Converted by Synthases Inflam Inflammation & Pain PGs->Inflam Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme pathway.

Celecoxib_Synthesis_Flow reagent reagent intermediate intermediate process process product product A 4-Methylacetophenone + Ethyl Trifluoroacetate B Claisen Condensation (Strong Base) A->B C Trifluoromethyl β-Diketone B->C E Condensation & Cyclization (Heat) C->E D (4-sulfamoylphenyl)hydrazine D->E F Celecoxib E->F

Caption: Simplified synthetic workflow for Celecoxib.

Beyond Inflammation: Sildenafil and the PDE5 Inhibitors

The versatility of the pyrazole scaffold was dramatically highlighted by the discovery of Sildenafil, demonstrating its utility far beyond anti-inflammatory applications.[1][19]

Sildenafil (Viagra)

Synthesized by chemists at Pfizer, Sildenafil was initially studied for hypertension and angina.[20] Clinical trials revealed its profound effect on inducing penile erections, leading to its repositioning as a groundbreaking treatment for erectile dysfunction.[20] Its mechanism involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP in the corpus cavernosum.[20]

Experimental Protocol: Synthesis of Sildenafil The multi-step synthesis builds a pyrazolo[4,3-d]pyrimidin-7-one core.[20][21][22]

Materials and Equipment:

  • 3-propylpyrazole-5-carboxylic acid ethyl ester

  • Dimethyl sulfate

  • Sodium hydroxide

  • Oleum/fuming nitric acid

  • Thionyl chloride, Ammonium hydroxide

  • Reducing agent (for nitro group)

  • 2-ethoxybenzoyl chloride

  • Chlorosulfonic acid

  • 1-methylpiperazine

  • Standard organic synthesis glassware and purification apparatus

Procedure (Simplified Overview):

  • N-Methylation: The pyrazole ring of 3-propylpyrazole-5-carboxylic acid ethyl ester is methylated using hot dimethyl sulfate.[20]

  • Hydrolysis: The ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide.[20]

  • Nitration: The pyrazole ring is nitrated using oleum and fuming nitric acid.[20]

  • Amide Formation: The carboxylic acid is converted to a carboxamide.[20]

  • Nitro Reduction: The nitro group is reduced to an amino group.[20]

  • Acylation: The newly formed amino group is acylated with 2-ethoxybenzoyl chloride.[20]

  • Cyclization: The molecule undergoes cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core.[21]

  • Sulfonation & Condensation: The ethoxybenzoyl moiety is chlorosulfonated and subsequently condensed with 1-methylpiperazine to complete the synthesis of Sildenafil.[20][23]

Visualizations: Sildenafil Synthesis and PDE5 Pathway

Sildenafil_Synthesis_Overview start start step step intermediate intermediate final final A Pyrazole Carboxylic Acid Ester S1 1. N-Methylation 2. Hydrolysis A->S1 B N-Methyl Pyrazole Carboxylic Acid S1->B S2 3. Nitration 4. Amidation 5. Reduction B->S2 C Aminopyrazole Carboxamide S2->C S3 6. Acylation 7. Cyclization C->S3 D Pyrazolo[4,3-d]pyrimidinone Core S3->D S4 8. Sulfonation & Condensation D->S4 E Sildenafil S4->E

Caption: High-level overview of the multi-step synthesis of Sildenafil.

PDE5_Pathway stimulus stimulus molecule molecule enzyme enzyme inhibitor inhibitor effect effect NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP:e->cGMP:w converts PDE5 PDE5 Enzyme cGMP->PDE5 degraded by Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax GMP Inactive GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Stim Sexual Stimulation Stim->NO releases

Caption: Sildenafil inhibits PDE5, increasing cGMP and causing vasodilation.

Conclusion

The history of pyrazole-based compounds is a compelling narrative of chemical discovery and pharmaceutical evolution. From Ludwig Knorr's serendipitous synthesis in 1883, the pyrazole scaffold has proven to be remarkably versatile and pharmacologically significant.[3][4] The initial wave of pyrazolone drugs like Antipyrine and Phenylbutazone established the core as a powerful anti-inflammatory and analgesic platform.[10][13] The subsequent era of rational drug design, born from an understanding of distinct enzyme isoforms, led to the creation of selective COX-2 inhibitors like Celecoxib, offering improved safety profiles.[15][16] Finally, the development of Sildenafil showcased the scaffold's adaptability for entirely different therapeutic targets, revolutionizing treatment in its field.[20] Today, pyrazole remains a privileged and essential structure in the modern drug discovery pipeline, with new derivatives continually being explored for a wide range of diseases, including various cancers and infections.[24][25][26] The enduring legacy of the pyrazole nucleus underscores its importance as a fundamental building block in the ongoing quest for novel and effective medicines.

References

Theoretical Underpinnings of Pyrazole Ring Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its inherent stability, coupled with the tunable electronic properties afforded by substitution, makes it a privileged scaffold in drug design and a robust building block for advanced materials. This technical guide provides a comprehensive overview of the theoretical principles governing the stability of the pyrazole ring. It delves into the core concepts of aromaticity, the profound influence of substituents, and the computational and experimental methodologies employed to quantify and predict its stability. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of pyrazole-based compounds.

Core Principles of Pyrazole Stability

The stability of the pyrazole ring is primarily attributed to its aromatic character. As a five-membered heterocycle, pyrazole conforms to Hückel's rule, possessing a planar, cyclic, conjugated system with 6 π-electrons, which results in significant resonance stabilization.[1] This inherent aromaticity is the foundation of its thermodynamic stability. However, the overall stability is a multifactorial property influenced by several interconnected factors, including substituent effects, tautomeric equilibria, and environmental conditions.

Aromaticity

Pyrazole is unequivocally an aromatic molecule.[1] Theoretical calculations are crucial for quantifying this property. Several indices are employed, with Nucleus-Independent Chemical Shift (NICS) and the Multi-Center Index (MCI) being prominent.[1] While NICS is a widely used magnetic criterion, it can sometimes be misleading, especially in fused-ring systems where the magnetic field of one ring can influence the NICS value of another.[1][2] Therefore, electron-based criteria like MCI are often considered more reliable for evaluating the aromaticity of isolated and fused pyrazole rings. Anisotropy of the induced current density (AICD) plots further support the aromatic nature of pyrazole by visualizing the strong diatropic ring current.[1]

Substituent Effects

The nature and position of substituents dramatically modulate the stability of the pyrazole ring and its derivatives. These effects are broadly categorized as electronic and steric.

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the ring, impacting both thermodynamic stability and kinetic reactivity. EDGs, such as alkyl and alkoxy groups, generally increase the acidity of the pyrrole-like NH group and can lower the energetic barriers for proton transfer between the two nitrogen atoms.[3] Theoretical studies have shown that EDGs preferentially occupy the C3 position.[3] Conversely, EWGs, like nitro or trifluoromethyl groups, decrease the electron density of the ring, which can influence its susceptibility to nucleophilic attack and alter tautomeric preferences.[3][4]

  • Steric Effects and Intramolecular Interactions: Bulky substituents can introduce ring strain, potentially destabilizing the molecule. However, substituents capable of forming intramolecular hydrogen bonds (e.g., with the N1-hydrogen) can significantly stabilize specific tautomers, even those that might otherwise be less favorable.[3]

Tautomerism

N-unsubstituted pyrazoles exist as a mixture of tautomers due to the migration of the proton between the two ring nitrogen atoms. The relative stability of these tautomers is highly sensitive to the substitution pattern and the surrounding medium (gas phase vs. solvent polarity).[3] For instance, a trifluoromethyl group (an EWG) at the C3 position generally leads to a more stable tautomer compared to when it is at the C5 position.[3] Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the energy differences between tautomers and thus their equilibrium ratios.[3]

Quantitative Data on Pyrazole Stability

Quantitative assessment of stability is paramount for comparing derivatives and predicting their behavior. The following tables summarize key theoretical and experimental data related to the stability of pyrazole and its derivatives.

Table 1: Thermodynamic Data for Pyrazole and N-Substituted Derivatives
CompoundMethodEnthalpy of Formation (gas, ΔfH°gas) (kJ/mol)Enthalpy of Vaporization/Sublimation (ΔH°vap/sub) (kJ/mol)Reference(s)
PyrazoleExperimental183.1 ± 1.163.8 ± 0.5[3]
1-MethylpyrazoleExperimental148.9 ± 1.545.1 ± 0.2[3]
1-EthylpyrazoleExperimental122.9 ± 1.750.1 ± 0.3[3]
1-BenzylpyrazoleExperimental240.2 ± 3.482.2 ± 0.4[3]
1-PhenylpyrazoleExperimental272.1 ± 2.677.2 ± 0.4[3]
Imidazole (for comparison)Experimental102.7 ± 0.771.0 ± 0.5[3]

Note: Experimental data for imidazole is included to highlight the greater thermodynamic stability of the imidazole ring compared to the pyrazole ring, which is attributed to the more favorable 1,3-arrangement of nitrogen atoms versus the 1,2-arrangement in pyrazole.[5]

Table 2: Calculated Aromaticity Indices and Stability Metrics
Compound/RingMethodHOMAFLUNICS(1) (ppm)MCI (a.u.)Activation Energy (Proton Transfer, kcal/mol)Reference(s)
PyrazoleB3LYP/6-311++G(d,p)---0.04747.8–55.5[1][6]
Benzene (for comparison)B3LYP/6-311++G(d,p)0.990.000-10.20.072-[1][5][7]
Indazole (5-membered ring)B3LYP/6-311++G(d,p)---0.023-[1]

HOMA (Harmonic Oscillator Model of Aromaticity), FLU (Aromatic Fluctuation Index), NICS (Nucleus-Independent Chemical Shift), MCI (Multi-Center Index). A HOMA value closer to 1 indicates higher aromaticity. A FLU value closer to 0 indicates higher aromaticity. A more negative NICS value generally indicates higher aromaticity. A larger positive MCI value indicates higher aromaticity.

Experimental and Computational Protocols

Experimental Determination of Thermodynamic Stability

The standard enthalpy of formation in the gaseous state (ΔfH°gas), a key measure of thermodynamic stability, is typically determined by combining results from two primary experimental techniques: static bomb combustion calorimetry and the Knudsen effusion method for sublimation enthalpy.

Protocol 1: Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

  • Sample Preparation: A pellet of the solid pyrazole derivative (approximately 0.5-1.0 g) is prepared using a pellet press.[2] The exact mass is recorded.

  • Bomb Assembly: A measured length of fuse wire is threaded through the electrodes of the bomb head, making contact with the sample pellet.[4][8] For nitrogen-containing compounds, 1 mL of distilled water is typically added to the bomb to ensure complete conversion of nitrogen to nitric acid.[4]

  • Pressurization: The bomb is sealed and flushed with oxygen (approx. 10 atm) to purge any atmospheric nitrogen. It is then filled with pure oxygen to a pressure of 25-30 atm.[2]

  • Calorimetry: The pressurized bomb is submerged in a known volume of water (e.g., 2000 mL) within the calorimeter bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a new thermal equilibrium is reached.

  • Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid).[8] The gross heat of combustion of the pyrazole sample is calculated from the observed temperature rise. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid (determined by titrating the bomb washings with standard NaOH).[4] This yields the standard enthalpy of combustion (ΔcH°solid).

Protocol 2: Knudsen Effusion Method (for Enthalpy of Sublimation)

  • Apparatus Setup: A Knudsen cell, a small container with a precisely machined small orifice, is placed within a high-vacuum chamber. The rate of mass loss is monitored by a sensitive microbalance.[9][10]

  • Sample Loading: A small amount of the solid pyrazole derivative is placed inside the Knudsen cell.

  • Experiment: The system is evacuated to a high vacuum (e.g., 10⁻⁵ to 10⁻⁷ Torr). The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured.[9]

  • Data Analysis: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)¹ᐟ² / A where R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[5]

  • Enthalpy Calculation: The standard enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[11]

Spectroscopic Analysis of Tautomerism

NMR spectroscopy is a powerful, non-destructive technique for investigating tautomeric equilibria in solution.[1][12]

Protocol 3: NMR Spectroscopy for Tautomeric Analysis

  • Sample Preparation: Solutions of the pyrazole derivative are prepared in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • Spectra Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired. For dynamic processes, variable temperature (VT) NMR is employed.[13]

  • Data Analysis:

    • Slow Exchange: If the rate of proton exchange is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the tautomers can be determined by integrating the corresponding signals.[1]

    • Fast Exchange: If the exchange is fast, averaged signals will be observed. The chemical shifts of these averaged signals can be compared to those of "fixed" N-methylated derivatives, which mimic the individual tautomers, to estimate the equilibrium position.[14]

    • Intermediate Exchange: Broadened signals at room temperature that resolve into separate signals at low temperature or sharpen into averaged signals at high temperature are indicative of an intermediate exchange rate. Line shape analysis can be used to determine the kinetics of the proton transfer.[1]

Computational Analysis of Stability

Quantum chemical calculations, particularly DFT, are indispensable for a detailed theoretical understanding of pyrazole stability.

Protocol 4: DFT-Based Stability Analysis

  • Structure Optimization: The 3D structures of the pyrazole derivative and its relevant tautomers are built. Geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or ωB97XD/def2-TZVPP).[3][15]

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures to confirm they are true minima on the potential energy surface (i.e., no imaginary frequencies). This also provides zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set for greater accuracy if needed. The relative energies of tautomers are calculated by comparing their total electronic energies (including ZPVE corrections).

  • Aromaticity Calculation: Aromaticity indices such as NICS (calculated at the ring centroid), MCI, and FLU are computed from the optimized wavefunctions. HOMA can be calculated from the optimized bond lengths.[5][7][16]

  • Bond Dissociation Energy (BDE) Calculation: To assess the strength of specific bonds, the BDE is calculated as the enthalpy difference between the parent molecule and the two radical fragments formed upon bond cleavage.

  • Transition State Search: To study decomposition pathways or interconversion between tautomers, transition state (TS) structures are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN). A frequency calculation on the TS structure must yield exactly one imaginary frequency corresponding to the reaction coordinate. The activation energy is the energy difference between the TS and the reactant.

Visualizing Stability Factors and Workflows

Diagram 1: Factors Influencing Pyrazole Ring Stability

Factors Influencing Pyrazole Ring Stability Stability Pyrazole Ring Stability Aromaticity Aromaticity (6π e⁻ System) Stability->Aromaticity Substituents Substituent Effects Stability->Substituents Tautomerism Tautomeric Equilibrium Stability->Tautomerism Environment Environmental Factors Stability->Environment Substituents->Aromaticity Electronic Electronic (EDG/EWG) Substituents->Electronic Steric Steric Hindrance Substituents->Steric IntraHbond Intramolecular H-Bonding Substituents->IntraHbond Solvent Solvent Polarity Environment->Solvent Phase Physical State (Gas, Liquid, Solid) Environment->Phase Electronic->Tautomerism IntraHbond->Tautomerism Solvent->Tautomerism

Caption: A logical diagram illustrating the key intrinsic and extrinsic factors that govern pyrazole stability.

Diagram 2: Experimental Workflow for Thermodynamic Stability

Experimental Workflow for Gas-Phase Enthalpy of Formation Sample Solid Pyrazole Derivative BombCal Static Bomb Combustion Calorimetry Sample->BombCal Knudsen Knudsen Effusion Method Sample->Knudsen DeltaH_comb Standard Enthalpy of Combustion (ΔcH°solid) BombCal->DeltaH_comb DeltaH_sub Standard Enthalpy of Sublimation (ΔsubH°) Knudsen->DeltaH_sub Hess Hess's Law Calculation DeltaH_comb->Hess DeltaH_sub->Hess DeltaH_form Standard Enthalpy of Formation (Gas, ΔfH°gas) Hess->DeltaH_form

Caption: Workflow for determining the gas-phase enthalpy of formation of a pyrazole derivative.

Diagram 3: Computational Chemistry Workflow for Stability Analysis

Computational Workflow for Pyrazole Stability Analysis Input Input Structure (Pyrazole Derivative) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Analysis Opt->Freq Minima Confirm True Minimum (No Imaginary Frequencies) Freq->Minima Energy Calculate Relative Energies (Tautomer Stability) Minima->Energy  If Yes Arom Calculate Aromaticity (NICS, MCI, HOMA, etc.) Minima->Arom  If Yes BDE Calculate Bond Dissociation Energies Minima->BDE  If Yes TS Transition State Search (Decomposition/Isomerization) Minima->TS  If Yes Activation Calculate Activation Energies TS->Activation

Caption: A typical workflow for the theoretical analysis of pyrazole stability using quantum chemistry methods.

Conclusion

The stability of the pyrazole ring is a complex interplay of its inherent aromaticity and the modulating effects of substituents and the local environment. A deep theoretical understanding of these factors is critical for the rational design of novel pharmaceuticals and functional materials. Computational chemistry provides powerful predictive tools for assessing stability, tautomeric preferences, and reactivity, while experimental techniques like calorimetry and NMR spectroscopy offer essential data for validation. This guide has provided a foundational overview of these topics, complete with quantitative data and detailed protocols, to aid researchers in harnessing the full potential of the versatile pyrazole scaffold.

References

Methodological & Application

Application Notes and Protocols for Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate, a versatile building block in the synthesis of complex organic molecules. The pyrazole core is a privileged scaffold in medicinal chemistry, and this particular reagent offers a convenient handle for introducing molecular diversity through various cross-coupling reactions.[1][2]

The presence of a bromine atom at the 4-position of the pyrazole ring allows for facile carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are pivotal in the construction of libraries of compounds for drug discovery and materials science.

Key Synthetic Applications

This compound serves as a key intermediate for the synthesis of a variety of substituted pyrazoles. The primary applications involve palladium-catalyzed cross-coupling reactions that replace the bromine atom with aryl, heteroaryl, alkynyl, or amino moieties.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 4-aryl- and 4-heteroaryl-1,5-dimethyl-1H-pyrazole-3-carboxylates. These products are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4][5]

  • Sonogashira Coupling: To introduce alkynyl groups at the 4-position, leading to the formation of conjugated enynes and arylalkynes.[6][7][8][9] This reaction is valuable for creating rigid scaffolds and for the synthesis of natural products and functional materials.[8][10]

  • Buchwald-Hartwig Amination: For the synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylates through the formation of a C-N bond.[11][12][13][14] This reaction provides access to a class of compounds with potential applications in various areas of drug discovery.

The general reactivity trend for halopyrazoles in these reactions is I > Br > Cl, making the 4-bromo derivative a good balance of reactivity and stability.

Quantitative Data from Analogous Systems

While specific yield data for reactions involving this compound is not extensively published, the following tables summarize representative yields for palladium-catalyzed cross-coupling reactions of analogous 4-bromopyrazoles. This data provides a reasonable expectation of the efficiency of these transformations.

Table 1: Suzuki-Miyaura Coupling of Analogous 4-Bromopyrazoles

Entry Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 90 6 70-95
2 4-Methoxyphenylboronic acid XPhos Pd G2 K₃PO₄ Dioxane/H₂O 110 15 81

| 3 | 3-Nitrophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |

Table 2: Sonogashira Coupling of Analogous 4-Bromopyrazoles

Entry Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF 100 8 85-95
2 Trimethylsilylacetylene Pd(OAc)₂ / XPhos Et₃N MeCN 110 12 88

| 3 | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 60 | 6 | 78 |

Table 3: Buchwald-Hartwig Amination of Analogous 4-Bromopyrazoles

Entry Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Aniline Pd(dba)₂ / tBuDavePhos KOt-Bu Toluene 110 12 67
2 Morpholine Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 110 8 60

| 3 | Benzylamine | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 85 |

Experimental Protocols

The following are detailed, representative protocols for the key cross-coupling reactions of this compound, adapted from established procedures for similar substrates.[3][15][16][17][18]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize ethyl 4-aryl-1,5-dimethyl-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

Objective: To synthesize ethyl 4-alkynyl-1,5-dimethyl-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous and degassed DMF (5 mL) and triethylamine (3 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at 100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate derivatives.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd(dba)₂ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a dry reaction vial with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd(dba)₂ (0.05 mmol, 5 mol%), tBuDavePhos (0.10 mmol, 10 mol%), and potassium tert-butoxide (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Alkyne/Amine) - Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Purge with Inert Gas (Argon/Nitrogen) solvent->inert heat Heat and Stir (Temperature and Time as per protocol) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal Transmetalation Intermediate oa_complex->transmetal Transmetalation re_complex Reductive Elimination Precursor transmetal->re_complex re_complex->pd0 Reductive Elimination product 4-Aryl-1,5-dimethyl- 1H-pyrazole-3-carboxylate (Ar-Ar') re_complex->product aryl_halide Ethyl 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylate (Ar-X) aryl_halide->oa_complex boronic_acid Arylboronic Acid (Ar'-B(OR)₂) boronic_acid->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Role in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Derivatives of 1,5-dimethylpyrazole have been investigated as potent androgen receptor (AR) antagonists, which are crucial in the treatment of prostate cancer.[19] The synthetic routes described herein, starting from this compound, provide a direct pathway to novel 4-substituted pyrazoles. These compounds can be evaluated for their ability to modulate signaling pathways implicated in various diseases, including cancer and inflammatory conditions.[2] The functionalization at the C4 position is a key strategy for fine-tuning the pharmacological properties and exploring the structure-activity relationships (SAR) of these potential drug candidates.

Signaling_Pathway cluster_synthesis cluster_bio start_mol Ethyl 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylate coupling Cross-Coupling (Suzuki, Sonogashira, etc.) start_mol->coupling library Library of 4-Substituted Pyrazole Derivatives coupling->library target Molecular Target (e.g., Androgen Receptor, Kinase) library->target Binding and Activity Screening pathway Modulation of Signaling Pathway target->pathway response Therapeutic Response (e.g., Anti-cancer Activity) pathway->response

Caption: Logical relationship from starting material to potential therapeutic response.

References

The Pivotal Role of Pyrazole Scaffolds in Modern Medicinal Chemistry: Applications, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The five-membered aromatic heterocycle, pyrazole, and its derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. These compounds are integral to the development of novel therapeutic agents for a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders. This comprehensive report details the applications of pyrazole compounds, providing researchers, scientists, and drug development professionals with in-depth application notes, detailed experimental protocols, and visual representations of key biological pathways.

The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for extensive structural modifications, leading to a diverse range of biological effects. This has resulted in several U.S. FDA-approved drugs containing a pyrazole core, underscoring their therapeutic significance.[1][2][3][4][5][6][7] This document serves as a technical guide to the synthesis, evaluation, and application of these vital compounds.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various critical components of cancer cell proliferation and survival.[8][9][10][11][12] Many pyrazole-containing compounds have been synthesized and evaluated for their potent cytotoxic effects against numerous cancer cell lines.[8][10]

A notable mechanism of action for several pyrazole-based anticancer agents is the inhibition of crucial protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[4][8]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
Compound IDCancer Cell LineTargetIC50 (µM)Reference
Compound 43 MCF7 (Breast Cancer)PI3 Kinase0.25[8]
Compound C5 MCF-7 (Breast Cancer)EGFR0.08[13]
Compound 8g HeLa (Cervical Cancer)Tubulin Polymerization2.41[14]
Compound 8g HCT-116 (Colon Cancer)Tubulin Polymerization2.41[14]
Compound 8g RPMI-8226 (Myeloma)Tubulin Polymerization3.34[14]
Compound 34d HeLa (Cervical Cancer)Not Specified10.41[3]
Compound 34d DU-145 (Prostate Cancer)Not Specified10.77[3]
Compound 5 HepG2 (Liver Cancer)CDK213.14[15]
Compound 5 MCF-7 (Breast Cancer)CDK28.03[15]
Experimental Protocols:

Protocol 1: Synthesis of a Pyrazole-Based EGFR Inhibitor

This protocol outlines a general procedure for the synthesis of pyrazole-thiadiazole-based EGFR inhibitors.[11][16]

  • Synthesis of Chalcone (Intermediate 1): A solution of an appropriate aromatic aldehyde and an acetophenone in methanol is treated with a catalytic amount of potassium hydroxide and stirred at room temperature. The resulting chalcone is filtered, washed, and dried.

  • Synthesis of Pyrazoline (Intermediate 2): The synthesized chalcone is refluxed with hydrazine hydrate in ethanol for several hours. The reaction mixture is cooled, and the precipitated pyrazoline is collected by filtration.[11][16]

  • N-Acetylation and Chlorination: The pyrazoline is treated with chloroacetyl chloride in a suitable solvent to yield the N-chloroacetylated pyrazoline.

  • Formation of Thiadiazole Ring: The chloroacetylated pyrazoline is then reacted with a substituted thiosemicarbazide to form the thiadiazole ring.

  • Final Compound Synthesis: The intermediate is then reacted with various amines to produce the final pyrazole-thiadiazole derivatives.[11][16] The final products are purified by recrystallization.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic effects of the synthesized pyrazole compounds against cancer cell lines.[14][17]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[14]

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of pyrazole compounds to inhibit the kinase activity of VEGFR-2.[9][18]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of ATP consumed, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., Kinase-Glo®).

  • Data Analysis: The luminescence signal is read using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[18]

Diagram 1: VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Compounds

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC AKT Akt PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Migration Cell Migration FAK->Migration Survival Cell Survival mTOR->Survival Permeability Vascular Permeability eNOS->Permeability MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits Anti_Inflammatory_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Synthesis Pyrazole Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay IC50_Det IC50 Determination COX_Assay->IC50_Det Selectivity Calculate Selectivity Index IC50_Det->Selectivity Animal_Model Carrageenan-Induced Paw Edema Model Selectivity->Animal_Model Dosing Compound Administration Animal_Model->Dosing Measurement Paw Volume Measurement Dosing->Measurement Efficacy Determine Anti-inflammatory Efficacy Measurement->Efficacy Antimicrobial_Evaluation Start Synthesized Pyrazole Compound Library Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Determine Spectrum of Activity (Gram-positive, Gram-negative, Fungi) MIC_Determination->Spectrum_Analysis Toxicity_Assay Cytotoxicity Assay (e.g., against human cell lines) Spectrum_Analysis->Toxicity_Assay Lead_Identification Lead Compound Identification Toxicity_Assay->Lead_Identification Favorable Therapeutic Index

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyrazole core is crucial for modulating the biological and physical properties of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, offering a broad substrate scope, excellent functional group tolerance, and generally high yields.[1]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with various aryl and heteroaryl boronic acids. The presence of an electron-withdrawing ester group at the C3 position and methyl groups at the N1 and C5 positions influences the reactivity of the C4-bromo position. The provided microwave-assisted protocol is optimized for efficiency and high throughput, which is particularly relevant in drug discovery and development settings.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for a successful and high-yielding reaction, especially with potentially challenging heteroaryl substrates. For electron-deficient pyrazoles, catalyst systems with bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and minimize side reactions like debromination.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid reaction times and high yields using microwave irradiation.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: XPhos Pd G2 (2-chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl)-palladium(II)) (2-5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (if not using a pre-catalyst)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Microwave reaction vials (2-5 mL or appropriate size) with stir bars

  • Argon or Nitrogen gas for inert atmosphere

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesizer

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system (optional)

Procedure:

  • Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 0.24 mmol, 1.2 equiv), and potassium phosphate (e.g., 0.4 mmol, 2.0 equiv).

  • Catalyst Addition: To the vial, add the XPhos Pd G2 pre-catalyst (e.g., 0.004 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (e.g., 1.6 mL) and degassed water (e.g., 0.4 mL) via syringe.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes) with stirring.[3] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 5 mL) and then with brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes results for Suzuki-Miyaura coupling reactions of various 4-bromopyrazole derivatives to provide a comparative overview of different catalytic systems and conditions.

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O90 °C / 6 h~86[4]
24-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O100 °C / 24 h81[5]
33-Bromopyrazolo[1,5-a] pyrimidin-5-one4-Methoxyphenylboronic acidXPhos Pd G2 (5) / XPhos (10)K₂CO₃ (3.0)EtOH/H₂O135 °C / 40 min (MW)89[3]
44-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (5)K₃PO₄ (2.0)Dioxane80 °C / 16 h92[6]
54-Bromo-1-(methylsulfonylmethyl)-1H-pyrazole2-(Cyclopropylmethoxy)phenylboronic acidRuPhos-Pd G2 (2)K₂CO₃ (2.0)Dioxane/H₂O100 °C / 3 min (MW)95

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental protocol.

Suzuki_Miyaura_Workflow Experimental Workflow for Microwave-Assisted Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pyrazole, Boronic Acid, and Base to Microwave Vial catalyst 2. Add Palladium Pre-catalyst reagents->catalyst inert 3. Seal, Evacuate, and Backfill with Inert Gas catalyst->inert solvent 4. Add Degassed Solvents inert->solvent microwave 5. Heat in Microwave Synthesizer solvent->microwave cool 6. Cool to Room Temperature microwave->cool dilute 7. Dilute with Ethyl Acetate cool->dilute extract 8. Wash with Water and Brine dilute->extract dry 9. Dry and Concentrate Organic Layer extract->dry purify 10. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd0->ox_add_label R¹-X pd_complex R¹-Pd(II)-X(L_n) pd_complex->transmetal_label R²-B(OR)₂ transmetal_complex R¹-Pd(II)-R²(L_n) product R¹-R² transmetal_complex->product transmetal_complex->red_elim_label ox_add_label->pd_complex Oxidative Addition transmetal_label->transmetal_complex Transmetalation (Base) red_elim_label->pd0 Reductive Elimination

References

Application Notes and Protocols: Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of novel agrochemicals. This document outlines a representative synthetic protocol for the intermediate, its subsequent derivatization into a potential fungicidal agent, and the underlying biochemical pathways targeted by such molecules.

Introduction

Pyrazole-based compounds are a cornerstone in modern agrochemical research, leading to the development of highly effective fungicides and herbicides. The functionalized pyrazole ring serves as a versatile scaffold for creating molecules with specific biological activities. This compound is a valuable intermediate due to the presence of a reactive bromine atom at the 4-position, which allows for the introduction of various substituents through cross-coupling reactions. This enables the synthesis of a diverse library of compounds for screening and optimization of agrochemical properties.

The primary application of this intermediate is in the synthesis of pyrazole carboxamides, a class of compounds known to exhibit potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Synthesis of this compound (Intermediate 1)

The synthesis of the title intermediate is typically achieved through the electrophilic bromination of its non-brominated precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Experimental Protocol:

A representative protocol for the synthesis is as follows:

  • Reaction Setup: To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add a brominating agent.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis of Intermediate 1 start Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate reagent N-Bromosuccinimide (NBS) Acetic Acid start->reagent reaction Bromination reagent->reaction product Ethyl 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylate (Intermediate 1) reaction->product

Caption: Synthetic pathway for the bromination of the pyrazole precursor.

Application in Agrochemical Synthesis: A Representative Protocol

The 4-bromo position of Intermediate 1 is primed for derivatization, most commonly through palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. A prominent application is the synthesis of N-aryl pyrazole carboxamides, many of which are potent SDHI fungicides.

3.1. Synthesis of a Representative Pyrazole Carboxamide Fungicide

This section describes a two-step process to convert Intermediate 1 into a representative N-aryl pyrazole carboxamide.

Step 1: Hydrolysis to Carboxylic Acid (Intermediate 2)

Experimental Protocol:

  • Saponification: Dissolve this compound (Intermediate 1) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux.

  • Acidification: After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Intermediate 2).

Step 2: Amide Coupling

Experimental Protocol:

  • Acid Chloride Formation: Suspend 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Intermediate 2) in a dry, inert solvent like dichloromethane or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride and a catalytic amount of DMF. Stir at room temperature or gentle heat until the reaction is complete. Remove the excess reagent and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in a dry aprotic solvent. To this solution, add the desired aniline derivative (e.g., 2-aminotoluene) and a base such as triethylamine or pyridine. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative):

Reaction StepProductTypical Yield
Hydrolysis 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid>90%
Amide Coupling N-(2-methylphenyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide70-85%

DOT Script for Derivatization Workflow:

G cluster_derivatization Synthesis of a Representative Pyrazole Carboxamide intermediate1 Intermediate 1 (Ethyl Ester) hydrolysis Hydrolysis (NaOH) intermediate1->hydrolysis intermediate2 Intermediate 2 (Carboxylic Acid) hydrolysis->intermediate2 amide_coupling Amide Coupling (e.g., with 2-aminotoluene) intermediate2->amide_coupling final_product Final Agrochemical (N-aryl Pyrazole Carboxamide) amide_coupling->final_product

Caption: Workflow for converting the intermediate to a final product.

Mechanism of Action: SDHI Fungicides

Many pyrazole carboxamides derived from this intermediate class function as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Target: The primary target is Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.

  • Mechanism: These fungicides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site.

  • Cellular Impact: The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and halts cellular respiration. This leads to a rapid depletion of ATP, the cell's primary energy currency, ultimately causing fungal cell death.

DOT Script for Signaling Pathway:

G cluster_moa Mechanism of Action of SDHI Fungicides TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate Oxidation ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production (Cellular Energy) ETC->ATP Death Fungal Cell Death ATP->Death Depletion leads to Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility is demonstrated in the straightforward preparation of pyrazole carboxamides, a class of fungicides with a well-established and potent mechanism of action. The protocols and data presented here provide a foundational guide for researchers in the development of next-generation crop protection agents.

Application Notes and Protocols: Buchwald-Hartwig Amination of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and biologically active compounds.[1] This protocol focuses on the application of this palladium-catalyzed cross-coupling reaction to bromo-pyrazoles, providing a pathway to synthesize 4-aminopyrazoles, which are prevalent motifs in medicinal chemistry.[2] While five-membered heterocyclic halides can be challenging substrates, the evolution of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency.[3]

This document provides two detailed protocols for the amination of N-substituted 4-bromopyrazoles, leveraging different generations of Buchwald-Hartwig catalysts and conditions.

General Experimental Workflow

The following diagram outlines the typical experimental workflow for the Buchwald-Hartwig amination of a bromo-pyrazole.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination of Bromo-pyrazoles reagents Combine Bromo-pyrazole, Amine, Base, Ligand, and Palladium Precatalyst in a Reaction Vessel solvent Add Anhydrous Solvent (e.g., Toluene, THF, Dioxane) reagents->solvent inert Degas and Place under Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert reaction Heat the Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction of the Organic Layer monitoring->workup purification Purification of the Crude Product (e.g., Column Chromatography) workup->purification analysis Characterization of the Pure Aminated Pyrazole (NMR, MS) purification->analysis Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdii_aryl L2Pd(II)(Ar)(X) oxidative_addition->pdii_aryl amine_coordination Amine Coordination pdii_aryl->amine_coordination HNR'R'' amine_complex [L2Pd(II)(Ar)(HNR'R'')]X amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L2Pd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

References

Application Notes and Protocols for the Use of Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below, based on established methodologies for pyrazole-based kinase inhibitor synthesis, offer a roadmap for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a common driver of numerous diseases, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an ideal template for inhibitor design.

This compound is a versatile starting material for the synthesis of a diverse library of pyrazole-based kinase inhibitors. The bromine atom at the 4-position provides a convenient handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity for the target kinase.

Synthetic Approach: From Starting Material to Kinase Inhibitor

The general synthetic strategy for elaborating this compound into a final kinase inhibitor typically involves a multi-step process. A key transformation is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyrazole ring. This is a widely used and robust method for forming carbon-carbon bonds. The resulting biaryl scaffold can then be further functionalized. For instance, the ethyl ester can be converted to a carboxamide, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the kinase hinge region.

G cluster_0 Synthesis Workflow Start Ethyl 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Ester_Hydrolysis Ester Hydrolysis Suzuki->Ester_Hydrolysis e.g., LiOH Amide_Coupling Amide Coupling (with desired amine) Ester_Hydrolysis->Amide_Coupling e.g., HATU, EDCI Final_Product Kinase Inhibitor Amide_Coupling->Final_Product

General synthetic workflow for kinase inhibitors.

Target Kinases and Biological Activity

Derivatives of the 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold have been investigated as inhibitors of several important kinase families, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer.[1] The structure-activity relationship (SAR) studies on related pyrazole series have demonstrated that modifications at the 4-position of the pyrazole ring significantly impact kinase inhibitory potency and selectivity.[2]

For instance, the introduction of specific aryl or heteroaryl groups can lead to potent inhibition of kinases such as CDK2, a key player in cell cycle progression.[3] The table below summarizes hypothetical inhibitory activities based on known pyrazole-based kinase inhibitors, illustrating the potential of derivatives from this compound.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)
PZ-C-001 CDK2/cyclin A150.5 (MCF-7)
PZ-C-002 CDK9/cyclin T250.8 (HCT116)
PZ-A-001 Aurora A501.2 (HeLa)
PZ-J-001 JAK2300.9 (HEL)

Note: The data in this table is illustrative and based on activities of structurally related pyrazole-based kinase inhibitors. Actual values for novel compounds would need to be determined experimentally.

Signaling Pathway Perturbation

Inhibition of a target kinase by a pyrazole-based inhibitor will disrupt the downstream signaling pathway controlled by that kinase. For example, inhibition of CDK2 would lead to cell cycle arrest, typically at the G1/S transition, by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).

G cluster_pathway Simplified CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb Protein CDK2->Rb phosphorylates (P) E2F E2F Transcription Factor Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CDK2 inhibits

Inhibition of CDK2 pathway by a pyrazole inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the starting material with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Sodium carbonate solution

  • Toluene and Ethanol (3:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/ethanol solvent mixture, followed by the sodium carbonate solution.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired ethyl 4-aryl-1,5-dimethyl-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 4-aryl-1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the corresponding carboxylic acid.

Protocol 3: Amide Coupling to Form the Final Inhibitor

Materials:

  • 4-Aryl-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents) or EDCI (1.2 equivalents) and HOBt (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the desired amine and the base (DIPEA or TEA).

  • Add the coupling reagent (HATU or EDCI/HOBt) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

G cluster_workflow Kinase Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Value Detect_Signal->Analyze_Data

Workflow for in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in assay buffer.

  • In a microplate, add the kinase and the inhibitor dilutions and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the kinase (e.g., 30 °C).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the extent of substrate phosphorylation.

  • Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization of this scaffold, particularly through Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries. The established importance of the pyrazole core in kinase inhibition, coupled with the detailed synthetic and biological evaluation protocols provided herein, offers a solid foundation for the discovery and development of next-generation targeted therapeutics.

References

Application Notes and Protocols for the Analytical Detection of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical detection and quantification of pyrazole derivatives in various sample matrices. The methodologies outlined are essential for quality control, metabolic studies, environmental monitoring, and drug development processes involving this important class of heterocyclic compounds.

Introduction to Analytical Methods for Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in pharmaceuticals, agrochemicals, and material sciences.[1] Their diverse biological activities necessitate robust and reliable analytical methods for their detection and quantification.[2][3] The choice of analytical technique is contingent upon the sample matrix, the concentration of the analyte, and the specific requirements for sensitivity and selectivity.[4] This document details the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with spectroscopic methods for structural elucidation.

Comparative Analysis of Chromatographic Methods

A comparative summary of the key performance parameters for the primary chromatographic techniques used in pyrazole analysis is presented below. This allows for an informed selection of the most appropriate method based on the analytical needs.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999[4]> 0.99[5]> 0.99[6][7]
Accuracy (% Recovery) 98.0 - 102.0%[4]Variable85 - 115%[7]
Precision (%RSD) < 2.0%[4]< 15%< 15%[7]
Limit of Detection (LOD) ~10-100 ng/mL[4]4 µg/mL[8]0.05 - 8 ng/L[9]
Limit of Quantitation (LOQ) ~50-200 ng/mL[4]15 µg/mL[8]0.1 - 5 ng/mL[7]
Selectivity/Specificity Good[4]ExcellentExcellent[4]
Typical Run Time 5-15 minutes[4]< 10 minutes[5]3-10 minutes[4][6]
Cost per Sample Moderate[4]Moderate-HighHigh[4]
Instrumentation Complexity Moderate[4]HighHigh

Experimental Protocols

Detailed protocols for the most common analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific pyrazole derivatives and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely accessible technique for the routine analysis of pyrazole derivatives, particularly for quality control of bulk materials and formulations.[4][8]

Protocol 1: RP-HPLC for Pyrazoline Derivative Analysis [8]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[4]

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[8]

    • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 ± 2ºC.[8]

    • Injection Volume: 5.0 µL.[8]

    • Detection Wavelength: 206 nm.[8]

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving the pyrazole derivative in methanol.[8]

    • Further dilute the stock solution with the mobile phase to achieve the desired concentration range for the calibration curve (e.g., 50-150 µg/mL).[8]

  • Method Validation:

    • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.998.[8]

    • Specificity: Analyze a blank (mobile phase) and a placebo (matrix without the analyte) to ensure no interference at the analyte's retention time.[4][8]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[4]

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).[4][8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (Calibration Curve) integrate->quantify

HPLC-UV Analysis Workflow for Pyrazole Derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives, offering excellent separation and structural information.[1] It is particularly useful for identifying and quantifying isomers in industrial mixtures.[1]

Protocol 2: GC-MS Analysis of Pyrazole Isomers [1]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the separation of polar compounds (e.g., a wax or mid-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Optimized to ensure complete volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A gradient program to separate isomers effectively (e.g., start at a lower temperature and ramp up).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[1]

    • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

  • Data Analysis:

    • Identify pyrazole isomers based on their retention times and mass fragmentation patterns.

    • Use retention indices for unambiguous isomer identification.

    • Quantify each isomer using an internal standard and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Industrial Mixture dissolve Dissolve in Methanol/ Dichloromethane weigh->dissolve inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify Isomers (Retention Time & Mass Spectra) detect->identify quantify Quantify Isomers (Internal Standard) identify->quantify

GC-MS Analysis Workflow for Pyrazole Isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of pyrazole derivatives and their metabolites in complex biological matrices such as plasma.[6][7][10]

Protocol 3: LC-MS/MS for 4-Methylpyrazole in Dog Plasma [6]

  • Instrumentation and Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Monolithic (Chromolith RP18e).[6]

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (20:80, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Run Time: 3.2 minutes.[6]

    • Ionization Mode: Positive ion electrospray.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add an internal standard solution.[11]

    • Add a protein precipitating agent, such as acetonitrile or a methanol:acetonitrile mixture.[6][11]

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Method Validation:

    • Linearity: Establish a calibration curve over the desired concentration range (e.g., 4.96-4955 ng/mL).[6]

    • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[6][7]

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject separate LC Separation (RP Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize fragment Tandem MS (MRM) ionize->fragment integrate Integrate MRM Transitions fragment->integrate quantify Calculate Concentration (IS Ratio) integrate->quantify

LC-MS/MS Workflow for Pyrazole Analysis in Plasma.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized pyrazole derivatives.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

Protocol 4: ¹H NMR Spectroscopy [13]

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole compound.[13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing N-H protons.[13]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).[2]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction.[13]

    • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. The pyrazole ring protons have characteristic chemical shifts.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

Protocol 5: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [13]

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Analysis:

    • Record a background spectrum of the empty ATR crystal.[13]

    • Place a small amount of the solid, dry pyrazole sample onto the ATR crystal.[13]

    • Apply pressure to ensure good contact between the sample and the crystal.[13]

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹.[13]

  • Data Analysis:

    • The final spectrum is automatically generated as absorbance or transmittance after being ratioed against the background.[13]

    • Identify characteristic absorption bands for functional groups such as N-H (often broad due to hydrogen bonding), C=C, and C=N.[12][13]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[2][12]

Protocol 6: Mass Spectrometry

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

  • Ionization:

    • Ionize the sample using an appropriate technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

  • Mass Analysis:

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.[12]

    • Analyze the fragmentation pattern to gain structural information.

These protocols and comparative data provide a solid foundation for researchers, scientists, and drug development professionals to select and implement appropriate analytical methods for the detection and quantification of pyrazole derivatives in their specific applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent and scalable methods for the synthesis of pyrazole carboxylates, key intermediates in the pharmaceutical and agrochemical industries. The following sections detail various synthetic strategies, present quantitative data for process optimization, and provide step-by-step experimental protocols for key reactions.

Introduction

Pyrazole carboxylic acids and their corresponding esters are pivotal structural motifs found in a wide array of biologically active compounds. Their prevalence in pharmaceuticals, such as anti-inflammatory agents, and agrochemicals necessitates the development of efficient, scalable, and economically viable synthetic routes. This document outlines several robust methods for the large-scale production of pyrazole carboxylates, including classical cyclocondensation reactions, multicomponent strategies, and innovative one-pot procedures.

Synthetic Strategies Overview

The synthesis of the pyrazole core is versatile, with the most common large-scale approaches involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Variations of this method, along with other notable strategies, are summarized below:

  • Knorr Pyrazole Synthesis (Cyclocondensation): This is the most traditional and widely employed method, involving the reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine.[1]

  • 1,3-Dipolar Cycloaddition: This method offers an alternative route, often involving the reaction of a diazo compound with an alkyne or a strained alkene. It can provide access to specific regioisomers that may be difficult to obtain through cyclocondensation.[2][3]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for creating molecular diversity and are well-suited for large-scale synthesis due to their one-pot nature, which reduces waste and operational complexity.

  • Vilsmeier-Haack Reaction: This reaction is particularly useful for the synthesis of 4-formylpyrazoles, which can be subsequently oxidized to the corresponding carboxylic acids.[3][4]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of pyrazole carboxylates, allowing for a comparative analysis of their efficiency and scalability.

Table 1: Cyclocondensation Methods for Pyrazole Carboxylate Synthesis

Starting MaterialsReagents & ConditionsProductYield (%)Reference
Diethyl oxalate, Acetophenone derivativesSodium ethoxide, Glacial acetic acid, Hydrazine hydrateEthyl 5-(substituted)-1H-pyrazole-3-carboxylateHigh[5][6]
(Ethoxycarbonyl)malondialdehydeHydrazine, Ethanol, Ice bath to room temperature, 17 hEthyl 1H-pyrazole-4-carboxylate72.4[7]
1,3-Diketones, Hydrazine derivativesEthylene glycol, Room temperature1,3,5-Substituted pyrazoles70-95[1]
Ethyl 2-cyano-3-ethoxypropanoate, PhenylhydrazineAbsolute ethanolEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateHigh[8]
Arylboronic acids, Chromones, Hydrazine hydrateSuzuki coupling conditions3,4-Diarylpyrazoles48-95[3]

Table 2: Multicomponent and One-Pot Reaction Methods

Starting MaterialsCatalyst/Reagent & ConditionsProductYield (%)Reference
Phenylhydrazine, Benzaldehyde, Ethyl acetoacetateMagnetic ionic liquid ([bmim][FeCl4]), Flow oxygen, Solvent-freeEthyl 4-substituted-pyrazole-4-carboxylates75-92
Arenes, Carboxylic acids, HydrazineTfOH/TFAA3,5-Disubstituted pyrazolesHigh[9]
Hydrazone dianions, Diethyl oxalateOne-pot cyclizationPyrazole-3-carboxylates53[2][3]

Table 3: 1,3-Dipolar Cycloaddition and Other Methods

Starting MaterialsReagents & ConditionsProductYield (%)Reference
Ethyl diazoacetate, α-Methylene carbonyl compounds1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), AcetonitrilePyrazole-5-carboxylatesGood[2]
Hydrazones of aliphatic ketonesVilsmeier reagent (DMF-POCl3)1,3,4-Trisubstituted pyrazoles72-83[4]

Experimental Protocols

The following are detailed protocols for key synthetic methods described in the literature. These protocols are intended as a guide and may require optimization based on specific substrates and desired scale.

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate via Cyclocondensation[8]

This protocol describes the synthesis from (ethoxycarbonyl)malondialdehyde and hydrazine.

Materials:

  • (Ethoxycarbonyl)malondialdehyde (1.0 eq)

  • Hydrazine (1.0 eq)

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Dissolve (ethoxycarbonyl)malondialdehyde (192 mmol) in ethanol (150 mL) in a reaction vessel equipped with a stirrer and cooling system.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine (193 mmol) to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent.

  • Collect the fractions containing the product and concentrate under reduced pressure to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.

Protocol 2: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives using a Magnetic Ionic Liquid[4]

This protocol outlines a three-component reaction for the synthesis of substituted pyrazole carboxylates.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Aldehyde (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen (flow)

  • Ethyl acetate

  • Isopropanol

Procedure:

  • In a round bottom flask, mix ethyl acetoacetate (10 mmol), the desired aldehyde (10 mmol), the hydrazine derivative (10 mmol), and freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).

  • Introduce a gentle flow of oxygen into the reaction mixture.

  • Monitor the reaction progress by TLC.

  • After completion, separate the magnetic ionic liquid from the product solution using a magnet.

  • Wash the recovered ionic liquid with ethyl acetate and dry under vacuum for reuse.

  • Evaporate the solvent from the product solution.

  • Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.

Protocol 3: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition[2]

This protocol describes a facile one-pot procedure for the synthesis of pyrazole-5-carboxylates.

Materials:

  • Ethyl diazoacetate (1.0 eq)

  • α-Methylene carbonyl compound (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 eq)

  • Acetonitrile

Procedure:

  • To a solution of the α-methylene carbonyl compound in acetonitrile, add DBU (1.7 eq).

  • Slowly add ethyl diazoacetate to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the desired pyrazole-5-carboxylate.

Visualizations

The following diagrams illustrate the workflows of the described synthetic protocols.

G cluster_0 Protocol 1: Cyclocondensation A1 Dissolve (Ethoxycarbonyl)malondialdehyde in Ethanol B1 Cool in Ice Bath A1->B1 C1 Add Hydrazine B1->C1 D1 Stir at Room Temperature (17h) C1->D1 E1 Vacuum Distillation D1->E1 F1 Silica Gel Chromatography E1->F1 G1 Ethyl 1H-pyrazole-4-carboxylate F1->G1

Caption: Workflow for the synthesis of Ethyl 1H-pyrazole-4-carboxylate.

G cluster_1 Protocol 2: One-Pot Multicomponent Reaction A2 Mix Reactants and Magnetic Ionic Liquid B2 Introduce Oxygen Flow A2->B2 C2 Monitor by TLC B2->C2 D2 Magnetic Separation of Catalyst C2->D2 E2 Solvent Evaporation D2->E2 F2 Recrystallization E2->F2 G2 Pure Pyrazole-4-carboxylate Ester F2->G2

Caption: Workflow for the one-pot synthesis of pyrazole carboxylates.

G cluster_2 Protocol 3: 1,3-Dipolar Cycloaddition A3 Mix α-Methylene Carbonyl and DBU in Acetonitrile B3 Add Ethyl Diazoacetate A3->B3 C3 Stir at Room Temperature B3->C3 D3 Aqueous Work-up C3->D3 E3 Extraction D3->E3 F3 Purification by Chromatography E3->F3 G3 Pyrazole-5-carboxylate F3->G3

Caption: Workflow for the synthesis of pyrazole-5-carboxylates.

References

Application Notes and Protocols for Herbicide and Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for contemporary approaches in the development of novel herbicides and fungicides. The methodologies outlined below leverage high-throughput screening, advanced molecular biology techniques, and novel delivery systems to accelerate the discovery and optimization of new crop protection agents.

Section 1: High-Throughput Screening (HTS) for Novel Herbicides

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds with herbicidal activity.[1] This process is automated to assess the biological or biochemical effects of thousands of compounds in a short period.[1]

Application Note: Whole-Plant HTS for Herbicide Discovery

This protocol describes a whole-plant HTS assay to identify compounds that inhibit the growth of a model plant species, Arabidopsis thaliana.

Experimental Protocol: Whole-Plant Greenhouse Screening
  • Seed Preparation and Sowing:

    • Fill 384-well microtiter plates with a soil mixture.

    • Sow 2-3 seeds of Arabidopsis thaliana in each well.

    • Cover the seeds with a thin layer of vermiculite and water gently.

    • Place the plates in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Compound Application:

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Use robotic liquid handlers to dispense a final concentration of each compound into the wells of the microtiter plates.[1] Include appropriate controls: a negative control (solvent only) and a positive control (a known herbicide).

  • Incubation and Data Collection:

    • Return the plates to the growth chamber for 7-10 days.

    • Assess herbicidal effects visually or using automated imaging systems. Parameters to measure include germination rate, seedling growth, chlorophyll content, and signs of necrosis or chlorosis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound compared to the negative control.

    • Identify "hit" compounds that show significant herbicidal activity for further dose-response studies.

Logical Workflow for High-Throughput Herbicide Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Robotic_Dispensing Robotic Dispensing into Microplates Compound_Library->Robotic_Dispensing Assay_Development Assay Development (Whole-Plant) Assay_Development->Robotic_Dispensing Incubation Incubation Robotic_Dispensing->Incubation Data_Acquisition Data Acquisition (Imaging) Incubation->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: Workflow for high-throughput screening of novel herbicides.

Quantitative Data: Herbicide Efficacy Screening

The following table summarizes the efficacy of different classes of herbicides against common weed species, with efficacy often determined by the effective dose required to reduce crop emergence or growth by 50% (ED50).[2]

Herbicide ClassTarget WeedApplication Rate (g/ha)Efficacy (% Control)ED50 (g/ha)Reference
ACCase InhibitorAvena fatua509225[3]
ALS InhibitorAmaranthus retroflexus10954.5[3]
Photosystem II InhibitorChenopodium album50088250[3]
PPO InhibitorSolanum nigrum1009040[3]
Synthetic AuxinGalium aparine30085150[3]

Section 2: CRISPR-Cas9 for Herbicide Target Validation

The CRISPR-Cas9 system is a powerful tool for genome editing that allows for the precise knockout of specific genes.[4] This technology can be used to validate potential herbicide targets by assessing the phenotype of plants with a disabled target gene.[4]

Application Note: Validating a Novel Herbicide Target in Arabidopsis thaliana

This protocol details the use of CRISPR-Cas9 to generate knockout mutants of a putative herbicide target gene in Arabidopsis thaliana to confirm its essentiality for plant survival.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout
  • Guide RNA (gRNA) Design and Vector Construction:

    • Identify a unique 20-base pair target sequence within the gene of interest.

    • Design single-guide RNAs (sgRNAs) that are specific to the target sequence.

    • Clone the sgRNA expression cassette into a binary vector containing the Cas9 nuclease gene.

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana plants using the floral dip method.

  • Selection and Screening of Transformants:

    • Select transgenic plants (T1 generation) on a medium containing an appropriate selectable marker.

    • Extract genomic DNA from T1 plants and perform PCR to amplify the target region.

    • Use Sanger sequencing or a T7 endonuclease I (T7E1) assay to identify plants with mutations (insertions or deletions) at the target site.

  • Phenotypic Analysis:

    • Grow the T1 and subsequent generations (T2, T3) of mutant plants under standard conditions.

    • Observe the phenotype of the knockout mutants, looking for lethal or severe growth-defective traits that would indicate the gene is a viable herbicide target.

Experimental Workflow for CRISPR-Cas9 Target Validation

CRISPR_Workflow Target_Selection Target Gene Selection gRNA_Design gRNA Design & Vector Construction Target_Selection->gRNA_Design Transformation Agrobacterium-mediated Transformation of Arabidopsis gRNA_Design->Transformation Screening Screening of T1 Transformants (PCR & Sequencing) Transformation->Screening Phenotyping Phenotypic Analysis of Knockout Mutants Screening->Phenotyping Validation Target Validated Phenotyping->Validation HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 Phosphorelay Sho1 Sho1 Ste20 Ste20 Sho1->Ste20 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Ste11 Ste11 (MAPKKK) Ste20->Ste11 Ste50 Ste50 Ste50->Ste11 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Hog1_n Hog1 Hog1->Hog1_n Translocation Transcription_Factors Transcription Factors Hog1_n->Transcription_Factors Gene_Expression Stress Response Gene Expression Transcription_Factors->Gene_Expression Biosensor_Workflow cluster_prep Preparation cluster_detection Detection cluster_analysis Analysis Bioreceptor_Immobilization Bioreceptor Immobilization Incubation Incubation of Biosensor with Sample Bioreceptor_Immobilization->Incubation Sample_Extraction Sample Extraction Sample_Extraction->Incubation Signal_Generation Signal Generation Incubation->Signal_Generation Signal_Transduction Signal Transduction Signal_Generation->Signal_Transduction Data_Analysis Data Analysis Signal_Transduction->Data_Analysis Concentration_Determination Concentration Determination Data_Analysis->Concentration_Determination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct bromination of the precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Q2: At which position on the pyrazole ring does bromination typically occur?

A2: Electrophilic substitution on the pyrazole ring, such as bromination, preferentially occurs at the C4 position.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include incomplete bromination leading to a mixture of starting material and product, and the possibility of over-bromination if reaction conditions are not carefully controlled, although this is less common for the C4 position.

Q4: What purification techniques are recommended for the final product?

A4: The crude product is typically purified by flash chromatography to isolate the desired this compound from unreacted starting material and any side products.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction is stirred for the recommended duration (e.g., 15 hours).- Verify the reaction temperature is maintained at the optimal level (e.g., 80°C).- Check the purity and reactivity of the brominating agent (NBS).
Loss of product during work-up.- Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent (e.g., dichloromethane).- Minimize the number of washing steps if significant product loss is observed in the aqueous layer.
Presence of Starting Material in the Final Product Insufficient amount of brominating agent.- Use a slight excess of the brominating agent (e.g., N-bromosuccinimide) to drive the reaction to completion.
Reaction time is too short.- Increase the reaction time and monitor the reaction progress using techniques like TLC or GC-MS.
Formation of Multiple Products (Side Reactions) Reaction temperature is too high.- Maintain the reaction temperature at the recommended level to avoid potential side reactions.
Incorrect stoichiometry of reagents.- Carefully measure and control the molar ratios of the reactants as specified in the protocol.
Difficulty in Product Purification Inefficient separation by flash chromatography.- Optimize the solvent system for flash chromatography to achieve better separation of the product from impurities.- Consider alternative purification methods such as recrystallization if chromatography is not effective.

Experimental Protocol

A detailed methodology for the synthesis of this compound is provided below.

Synthesis of this compound [1][2]

  • Materials:

    • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS No. 5744-51-4)

    • N-Bromosuccinimide (NBS)

    • 1,2-Dichloroethane

    • Dichloromethane

    • Water

  • Procedure:

    • To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (7.25 g, 43.1 mmol) in 1,2-dichloroethane (150 ml), add N-Bromosuccinimide (16.3 g, 90.5 mmol).

    • Stir the mixture for 15 hours at 80°C.

    • For work-up, dilute the mixture with dichloromethane.

    • Wash the organic phase with water.

    • Filter the organic phase through a silicone filter and concentrate.

    • Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate add_nbs Add N-Bromosuccinimide in 1,2-dichloroethane start->add_nbs react Stir at 80°C for 15h add_nbs->react dilute Dilute with Dichloromethane react->dilute wash Wash with Water dilute->wash concentrate Concentrate Organic Phase wash->concentrate purify Flash Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues issue Problem Encountered incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Low Yield loss_workup Loss during Work-up? issue->loss_workup Low Yield starting_material Starting Material Present? issue->starting_material Impure Product side_products Side Products Formed? issue->side_products Impure Product check_time_temp Check Reaction Time & Temp incomplete_rxn->check_time_temp check_extraction Optimize Extraction loss_workup->check_extraction increase_nbs Increase NBS Amount starting_material->increase_nbs check_temp_stoich Check Temp & Stoichiometry side_products->check_temp_stoich

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.

Issue 1: Consistently Low Reaction Yield

Question: My pyrazole synthesis is consistently resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis, particularly in widely used methods like the Knorr synthesis, can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Here is a step-by-step guide to troubleshoot and improve your yield:

  • Assess Starting Material Purity: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[1][2] Impurities can participate in side reactions, which not only reduces the yield of the desired pyrazole but also complicates the purification process.[1] Hydrazine derivatives can degrade over time, so using a fresh batch or a recently purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate and Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed at an optimal rate.[3] Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[4]

    • Reaction Time: The reaction may not be reaching completion. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used, but exploring other options may be beneficial.[5]

    • pH Control: The pH of the reaction medium is crucial. While acid catalysis is often employed, highly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote unwanted side reactions.[3] A catalytic amount of a weak acid, such as acetic acid, is often optimal.[6][7]

  • Consider Side Reactions: Be mindful of potential side reactions that can consume your starting materials and lower the yield of the desired product.[3] These can include the formation of stable intermediates that do not readily convert to the final pyrazole.[3]

Issue 2: Formation of a Mixture of Regioisomers

Question: I am observing a mixture of two regioisomers in my reaction. How can I improve the regioselectivity?

Answer:

The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[8]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly favor the formation of one regioisomer over the other compared to conventional solvents like ethanol.[8][9][10]

  • pH Control: Adjusting the pH can influence which carbonyl group the hydrazine attacks first.[3] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor the other.[3]

  • Catalyst Selection: The choice of catalyst can also play a role in directing the reaction towards a specific regioisomer.[3]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[8]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my crude pyrazole product. What are the best techniques to use?

Answer:

Purification of pyrazole derivatives can sometimes be challenging due to the presence of unreacted starting materials, side products, or regioisomers. Here are some common and effective purification techniques:

  • Recrystallization: This is a widely used method for purifying solid pyrazole compounds. The choice of solvent is crucial for successful recrystallization.

    • Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[11]

    • Mixed Solvents: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be very effective.[11] The crude product is dissolved in a "good" solvent (in which it is soluble) at an elevated temperature, and then a "poor" solvent (in which it is less soluble) is added until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating pyrazoles from impurities and for separating regioisomers.[1][3] The choice of eluent system will depend on the polarity of your pyrazole derivative.

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. The pyrazole can be protonated with an acid and extracted into an aqueous layer, then the aqueous layer is basified to regenerate the pyrazole, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3][12] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this approach.[3][5][13][14][15][16][17] Other important methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[3][4]

Q2: How can I monitor the progress of my pyrazole synthesis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[1][6] You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction. For more quantitative analysis, you can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC).[1][3]

Q3: My reaction mixture has turned a dark color. Is this normal and how can I decolorize my product?

A3: Discoloration of the reaction mixture is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the starting materials or from oxidative side reactions.[1] If your final product is colored, you can try to decolorize it by treating a solution of the crude product with a small amount of activated charcoal before the final crystallization step. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q4: What are some common side reactions to be aware of during pyrazole synthesis?

A4: Besides the formation of regioisomers, other side reactions can occur. For instance, in some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final aromatic pyrazole.[3] In such cases, adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[3] Additionally, highly reactive functional groups on the pyrazole ring can sometimes lead to rearrangements or ring-opening reactions under certain conditions.[3]

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine

1,3-DiketoneHydrazineSolventIsomer Ratio (A:B)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol50:5085[9]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:1588[9]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:392[9]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineEthanol45:5580[8]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineTFE90:1085[8]
1-phenyl-4,4,4-trifluoro-1,3-butanedionePhenylhydrazineHFIP>99:195[8]

Note: Isomer A refers to the N-substituted nitrogen being adjacent to the R¹ group of the 1,3-dicarbonyl, and Isomer B refers to it being adjacent to the R² group.

Table 2: Comparison of Catalysts for a Pyrazole Synthesis Reaction

1,3-DicarbonylHydrazineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux285[4]
Ethyl acetoacetatePhenylhydrazineNano-ZnOWater80195[12]
AcetylacetoneHydrazine HydrateAmmonium ChlorideEthanolReflux1.592[18]
1,3-diphenyl-1,3-propanedioneHydrazine HydrateNone (Solvent-free)None1000.590[19]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6][7][13] Optimization may be required for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine or hydrazine derivative (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Reagents: Add the acid catalyst to the solution, followed by the slow addition of the hydrazine derivative. The addition of hydrazine can be exothermic, so it is important to add it carefully.[13]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required time. Monitor the reaction progress by TLC.[6][7][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1][3]

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield in Pyrazole Synthesis CheckPurity Assess Starting Material Purity Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK OptimizeStoichiometry Optimize Reactant Stoichiometry (e.g., slight excess of hydrazine) StoichiometryOK Stoichiometry Optimized? OptimizeStoichiometry->StoichiometryOK OptimizeConditions Evaluate and Optimize Reaction Conditions ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK CheckSideReactions Investigate Potential Side Reactions SideReactionsIdentified Side Reactions Identified? CheckSideReactions->SideReactionsIdentified PurityOK->OptimizeStoichiometry Yes PurifyReagents Purify or Replace Starting Materials PurityOK->PurifyReagents No StoichiometryOK->OptimizeConditions Yes AdjustStoichiometry Adjust Stoichiometry StoichiometryOK->AdjustStoichiometry No ConditionsOK->CheckSideReactions No End Improved Yield ConditionsOK->End Yes ModifyProcedure Modify Procedure to Minimize Side Reactions SideReactionsIdentified->ModifyProcedure Yes SideReactionsIdentified->End No, further investigation needed PurifyReagents->CheckPurity AdjustStoichiometry->OptimizeStoichiometry AdjustConditions Adjust Temperature, Time, Solvent, or Catalyst ModifyProcedure->OptimizeConditions

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Pyrazole_Synthesis_Workflow Start Start: Knorr Pyrazole Synthesis Setup 1. Reaction Setup: Dissolve 1,3-dicarbonyl in solvent Start->Setup AddReagents 2. Add Reagents: Add acid catalyst, then slowly add hydrazine Setup->AddReagents Heating 3. Heating: Heat to desired temperature (e.g., reflux) AddReagents->Heating Monitor 4. Monitor Reaction: Use TLC or LC-MS Heating->Monitor ReactionComplete Reaction Complete? Monitor->ReactionComplete Workup 5. Work-up: Cool reaction, remove solvent or precipitate product Purification 6. Purification: Recrystallization or column chromatography Workup->Purification End End: Purified Pyrazole Purification->End ReactionComplete->Heating No ReactionComplete->Workup Yes

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:

  • Unreacted Starting Materials: Such as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

  • Over-brominated Species: Molecules with more than one bromine atom attached to the pyrazole ring.

  • Positional Isomers: Bromination at a different position on the pyrazole ring, although the 4-position is generally favored.

  • Residual Brominating Reagent: Such as N-bromosuccinimide (NBS) or bromine.

  • Solvent Residues: From the reaction or initial work-up.

Q2: My purified compound shows a lower melting point than expected and the NMR spectrum is not clean. What could be the reason?

A2: This typically indicates the presence of impurities. Even small amounts of contaminants can lead to a depression and broadening of the melting point range. The presence of extra peaks in the NMR spectrum confirms that the compound is not pure. In this case, further purification steps are necessary.

Q3: I am observing an oiling out phenomenon during recrystallization instead of crystal formation. How can I resolve this?

A3: "Oiling out" occurs when the solute is not soluble enough in the hot solvent and separates as a liquid. To address this, you can try the following:

  • Increase the solvent volume: Add more hot solvent to fully dissolve the compound.

  • Use a different solvent or solvent system: A solvent in which the compound is more soluble at higher temperatures and less soluble at lower temperatures is ideal. A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.

  • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seed crystals: If available, add a small crystal of the pure compound to induce crystallization.

Q4: After column chromatography, I still see impurities in my product. What can I do to improve the separation?

A4: To improve separation during column chromatography, consider the following:

  • Optimize the eluent system: A less polar solvent system may increase the retention time of your compound on the silica gel, allowing for better separation from less polar impurities. A gradient elution can also be very effective.

  • Sample loading: Ensure the sample is loaded onto the column in a concentrated solution and in a narrow band.

  • Column packing: A properly packed column without any air bubbles or channels is crucial for good separation.

  • Column dimensions: A longer and narrower column can provide better resolution.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The compound is too soluble in the recrystallization solvent at low temperatures.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the compound.
Premature crystallization during hot filtration.Preheat the funnel and filter paper before filtration. Use a small amount of hot solvent to wash the filter paper.
Low recovery from column chromatography.The compound is strongly adsorbed on the silica gel.Use a more polar eluent system to elute the compound.
The compound is co-eluting with an impurity.Optimize the eluent system for better separation. Consider using a different stationary phase.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product.Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to ensure completion.
Inefficient purification.Repeat the purification step (recrystallization or column chromatography) with optimized conditions.
Colored impurities in the final product.Presence of colored byproducts.Treat the solution with activated charcoal before the final filtration in recrystallization. Note that this may reduce the yield.
Broad melting point range.Presence of multiple impurities.A combination of purification techniques may be necessary (e.g., column chromatography followed by recrystallization).

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Based on solubility tests, a common solvent system for similar pyrazole derivatives is a mixture of hexane and ethyl acetate. Start with a ratio of 3:1 (hexane:ethyl acetate) and adjust as needed. Ethanol or methanol can also be effective single solvents.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy. Allow the flask to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexane). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor the separation using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Ethyl 4-bromo-1,5-dimethyl- 1H-pyrazole-3-carboxylate Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative TLC TLC/LC-MS Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization If Impure TLC->Column_Chromatography If Impure Pure_Product Pure Product TLC->Pure_Product If Pure NMR NMR Spectroscopy Melting_Point Melting Point Pure_Product->NMR Pure_Product->Melting_Point

Caption: A logical workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oil Troubleshooting 'Oiling Out' cluster_solutions_no_crystals Troubleshooting 'No Crystals' Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Result Observe Result Cool->Result Crystals Crystals Form Result->Crystals Success Oil Oiling Out Result->Oil Problem No_Crystals No Crystals Form Result->No_Crystals Problem Add_Solvent Add more hot solvent Oil->Add_Solvent Change_Solvent Change solvent system Oil->Change_Solvent Seed_Crystal_Oil Add seed crystal Oil->Seed_Crystal_Oil Concentrate Concentrate solution No_Crystals->Concentrate Scratch_Flask Scratch inner wall of flask No_Crystals->Scratch_Flask Seed_Crystal_No Add seed crystal No_Crystals->Seed_Crystal_No Add_Solvent->Dissolve Change_Solvent->Dissolve Seed_Crystal_Oil->Cool Concentrate->Cool Scratch_Flask->Cool Seed_Crystal_No->Cool

Caption: A troubleshooting guide for common issues encountered during the recrystallization process.

Technical Support Center: Managing Side Reactions in the Bromination of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing side reactions during the bromination of pyrazoles. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole bromination reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of pyrazoles?

A1: The most prevalent side reactions include:

  • Over-bromination: Formation of di- or tri-brominated products, which can occur under harsh reaction conditions or with an excess of a strong brominating agent.[1]

  • Lack of Regioselectivity: Bromination occurring at positions other than the desired one. While the C-4 position is generally the most susceptible to electrophilic attack, substitution at C-3 or C-5 can also occur.[1][2]

  • N-Bromination: Direct bromination on one of the nitrogen atoms of the pyrazole ring.

  • Substituent Bromination: If the pyrazole has other reactive functional groups or aromatic rings (like a phenyl group), bromination can occur on these substituents, especially under certain acidic conditions.[3][4][5]

  • Addition to Side Chains: For pyrazoles with unsaturated side chains, such as a vinyl group, addition of bromine across the double bond is a common side reaction.[6]

  • Formation of Hydrohalides: The hydrogen bromide (HBr) generated during the reaction can coordinate with the basic nitrogen of the pyrazole ring to form hydrohalide salts.[6]

Q2: How can I control the regioselectivity of my pyrazole bromination?

A2: Controlling regioselectivity is crucial for a successful reaction. Here are key strategies:

  • Choice of Brominating Agent: Milder reagents like N-Bromosuccinimide (NBS) often provide better selectivity for the C-4 position compared to molecular bromine (Br₂).[1][7]

  • Reaction Conditions:

    • Solvent: Using inert solvents like chloroform or carbon tetrachloride is common.[4][6]

    • Temperature: Lowering the reaction temperature, for instance to 0 °C, can significantly improve selectivity.[7]

    • Acidity: In strongly acidic media, the pyrazole ring can be protonated and deactivated towards electrophilic attack. This can lead to selective bromination of other parts of the molecule, such as an N-phenyl substituent.[4][5]

  • Protecting Groups: Introducing protecting groups on the pyrazole nitrogen (e.g., Boc or SEM) can influence the electronic properties of the ring and direct bromination to a specific position.[7][8]

  • Directed Metalation: For substitution at positions other than C-4, a strategy of regioselective metalation using a strong, non-nucleophilic base (like TMPMgCl·LiCl) followed by quenching with an electrophilic bromine source can be highly effective.[9]

Q3: I am getting a mixture of mono- and di-brominated products. How can I favor the mono-brominated product?

A3: To minimize over-bromination, consider the following adjustments:

  • Stoichiometry: Carefully control the amount of the brominating agent used. Using a stoichiometric amount (1 equivalent) or a slight excess of the brominating agent is recommended.[10]

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature can also help to reduce the rate of the second bromination.[7][10]

  • Milder Reagents: Switch from aggressive brominating agents like Br₂ to milder ones such as N-Bromosuccinimide (NBS).[1][7]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Brominated Pyrazole
  • Question: My bromination reaction is resulting in a low yield of the desired product. What are the possible causes and how can I fix it?

  • Answer: Low yields can stem from several factors. Use the following workflow to troubleshoot the issue.

start Low Yield of Brominated Pyrazole check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Multiple Side Products Observed? check_sm->side_products Yes increase_time Increase reaction time or temperature moderately. incomplete_rxn->increase_time stronger_reagent Use a more reactive brominating agent (e.g., Br₂ instead of NBS). incomplete_rxn->stronger_reagent over_bromination Over-bromination products detected? side_products->over_bromination Yes regioisomer_issue Regioisomers formed? side_products->regioisomer_issue No sol_incomplete Optimize reaction conditions. increase_time->sol_incomplete stronger_reagent->sol_incomplete over_bromination->regioisomer_issue No sol_over_bromination Reduce stoichiometry of brominating agent. Lower reaction temperature. Use a milder reagent (NBS). over_bromination->sol_over_bromination Yes other_side_rxns Other unexpected side reactions? regioisomer_issue->other_side_rxns No sol_regioisomer Adjust solvent and temperature. Consider protecting groups or directed metalation for specific isomers. regioisomer_issue->sol_regioisomer Yes sol_other Analyze side products to identify the reaction pathway. Consider purification challenges. other_side_rxns->sol_other

Caption: Troubleshooting workflow for low yield in pyrazole bromination.

Issue 2: Unwanted Regioisomer is the Major Product
  • Question: The bromination is not occurring at the desired position on the pyrazole ring. How can I control the regioselectivity?

  • Answer: The inherent electronic properties of the pyrazole ring favor electrophilic substitution at the C-4 position.[2] Significant deviation from this indicates that other factors are influencing the reaction outcome.

start Unwanted Regioisomer check_conditions Review Reaction Conditions start->check_conditions acidic_medium Strongly Acidic Medium? check_conditions->acidic_medium steric_hindrance Steric Hindrance at C-4? acidic_medium->steric_hindrance No acidic_yes Protonation deactivates the pyrazole ring. Substitution on other parts of the molecule is favored. acidic_medium->acidic_yes Yes steric_yes Bulky substituents near C-4 may hinder attack. steric_hindrance->steric_yes Yes no_steric If no steric or acidic issues, consider electronic effects of substituents. steric_hindrance->no_steric No acidic_sol Solution: Use non-acidic conditions (e.g., NBS in DMF/CHCl₃) for C-4 bromination. acidic_yes->acidic_sol steric_sol Solution: Consider directed metalation at the desired position followed by quenching with a bromine source. steric_yes->steric_sol no_steric_sol Solution: Use milder conditions (lower temp, milder reagent) to enhance selectivity. no_steric->no_steric_sol

Caption: Decision tree for managing regioselectivity in pyrazole bromination.

Data Summary

The choice of brominating agent and reaction conditions significantly impacts the outcome of the reaction. The following table summarizes qualitative outcomes based on literature.

Substrate Type Brominating Agent Conditions Primary Product Common Side Products Reference
N-unsubstituted or N-alkyl pyrazoleBr₂Inert solvent (e.g., CHCl₃)4-BromopyrazoleOver-bromination products[4]
N-unsubstituted or N-alkyl pyrazoleNBSDMF, 0 °C to RT4-BromopyrazoleMono-brominated product is generally favored[1][7]
1-PhenylpyrazoleBr₂Conc. H₂SO₄, Ag₂SO₄1-(p-bromophenyl)pyrazoleBromination on the pyrazole ring is suppressed[4][5]
1-VinylpyrazoleBr₂CCl₄, -20 °C1-(1',2'-dibromo)ethylpyrazoleC-4 bromination, hydrohalide formation[6]
PyrazolineBr₂> 80 °CPyrazole (aromatization)Ring bromination is minimized at high temp[3]
PyrazolineBr₂Ambient tempPyrazole (aromatization)Bromination of ring substituents[3]

Key Experimental Protocols

Protocol 1: Selective C-4 Monobromination using NBS

This protocol is adapted from a procedure for the bromination of a protected piperidinyl-pyrazole derivative and is a good starting point for selective C-4 bromination.[7]

Materials:

  • Substituted pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the pyrazole starting material (1.0 equiv) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.1 equiv) portion-wise over 20 minutes, ensuring the temperature remains at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether (2x).

  • Combine the organic layers and wash sequentially with water (2x) and saturated brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination on a Phenyl Substituent under Acidic Conditions

This general procedure is based on the principle of deactivating the pyrazole ring via protonation.[4][5]

Materials:

  • 1-Phenylpyrazole derivative (1.0 equiv)

  • Molecular Bromine (Br₂) (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silver Sulfate (Ag₂SO₄) (optional, can act as a catalyst)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve the 1-phenylpyrazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • If using, add silver sulfate to the mixture.

  • Slowly add a solution of bromine in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the product as needed.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole substrates in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my pyrazole cross-coupling reaction?

A1: Low yields in pyrazole cross-coupling reactions can stem from several factors. The unprotected N-H group on the pyrazole ring can inhibit the palladium catalyst.[1][2] Additionally, side reactions such as dehalogenation, protodeboronation, and homocoupling can consume starting materials and reduce the desired product's yield.[3][4][5][6][7][8][9] Catalyst deactivation and inappropriate reaction conditions (catalyst, ligand, base, solvent, temperature) are also common culprits.

Q2: What is dehalogenation and how can I prevent it?

A2: Dehalogenation is an undesired side reaction where the halogen atom on the halopyrazole is replaced by a hydrogen atom, leading to a non-functionalized pyrazole. This is particularly problematic with more reactive iodopyrazoles.[6][7][9] To minimize dehalogenation, consider using less reactive but more stable bromopyrazoles or chloropyrazoles.[6][7][9][10] Careful selection of the catalyst, ligand, and base system is also crucial. For instance, in some cases, the addition of bromide salts has been shown to suppress dehalogenation.[6]

Q3: My reaction is producing a significant amount of homocoupling product. What causes this?

A3: Homocoupling results in the formation of a symmetrical bipyrazole from two molecules of the pyrazole boronic ester or organostannane reagent.[3][4][5][11][12][13] This side reaction can be promoted by the presence of air (oxygen) and water, especially in oxidative homocoupling of boronic esters.[3][4][5] In Stille couplings, homocoupling of the organostannane reagent is a common side reaction.[11][12] To suppress homocoupling of pyrazolylboronic esters, the addition of potassium formate can be effective.[8]

Q4: Should I protect the N-H group of my pyrazole substrate?

A4: Yes, protecting the pyrazole N-H is often beneficial. The acidic proton can interfere with the catalytic cycle, leading to lower yields.[2] Common protecting groups like tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxymethyl) (SEM) can improve reaction outcomes.[14][15] The SEM group, in particular, has been used to direct regioselective C-H arylation.[15] However, some modern protocols are designed to work with unprotected pyrazoles, so the necessity of protection depends on the specific reaction conditions.[2][6][9]

Q5: How do I choose the right catalyst and ligand for my reaction?

A5: The choice of catalyst and ligand is critical and substrate-dependent. For Suzuki-Miyaura reactions with pyrazoles, bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective, especially with challenging substrates like chloro- and bromopyrazoles.[6][10] For Buchwald-Hartwig amination, ligands such as tBuDavePhos have been used successfully.[16][17] The selection should be based on the specific coupling partners and the desired reactivity. Pre-catalysts can also offer advantages in terms of stability and activity.[2][6][18]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This guide helps to troubleshoot common issues encountered during the Suzuki-Miyaura cross-coupling of halopyrazoles with boronic acids or esters.

G cluster_start cluster_checks cluster_troubleshooting cluster_solution start Start: Low/No Product check_reagents Verify Reagent Quality (Halopyrazole, Boronic Acid, Base, Solvent, Catalyst) start->check_reagents check_conditions Confirm Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions catalyst_issue Catalyst/Ligand Inactive? - Screen different Pd sources - Try bulky phosphine ligands (e.g., XPhos, SPhos) check_conditions->catalyst_issue Reagents & Conditions OK base_issue Base Ineffective? - Use a stronger or more soluble base (e.g., K3PO4, Cs2CO3 vs. K2CO3) catalyst_issue->base_issue Still low yield solution Improved Yield catalyst_issue->solution Yield improves nh_protection_issue N-H Inhibition? - Protect pyrazole N-H (e.g., Boc, SEM) base_issue->nh_protection_issue Still low yield base_issue->solution Yield improves dehalogenation_issue Dehalogenation? - Use bromopyrazole instead of iodopyrazole - Add bromide salts nh_protection_issue->dehalogenation_issue Still low yield nh_protection_issue->solution Yield improves dehalogenation_issue->solution Yield improves

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination

This guide addresses common problems when performing C-N bond formation with pyrazole substrates.

G cluster_start cluster_checks cluster_troubleshooting cluster_solution start Start: Poor Amination Yield check_amine Check Amine Substrate - Primary vs. Secondary? - Steric hindrance? start->check_amine check_catalyst_system Evaluate Catalyst System (Pd source, Ligand, Base) check_amine->check_catalyst_system ligand_issue Ligand Choice? - Screen bulky, electron-rich ligands (e.g., tBuDavePhos) check_catalyst_system->ligand_issue System needs optimization base_issue Base Strength? - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) ligand_issue->base_issue Still low yield solution Successful C-N Coupling ligand_issue->solution Yield improves beta_hydride_elimination β-Hydride Elimination? (for alkylamines) - Use a different catalyst system - Consider Cu-catalyzed conditions base_issue->beta_hydride_elimination Issue with specific amines base_issue->solution Yield improves beta_hydride_elimination->solution Yield improves

Troubleshooting guide for Buchwald-Hartwig amination of pyrazoles.

Data on Reaction Conditions

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O80-1202-18Good-Excellent[10]
P1 (XPhos precatalyst)K₃PO₄1,4-Dioxane/H₂O1002461-86[2]
Pyridine-Pyrazole/Pd(II)KOHH₂O/EtOH120 (MW)0.03Excellent[19]
PdCl₂(dppf)K₂CO₃DMF8012~95[20]
Table 2: Conditions for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
AminePd SourceLigandBaseSolventTemp. (°C)Yield (%)Reference
PiperidinePd(dba)₂tBuDavePhosK₂CO₃Toluene11060[16]
MorpholinePd(dba)₂tBuDavePhosK₂CO₃Toluene11067[16]
AnilinePd(dba)₂tBuDavePhosNaOtBuToluene11085[21]
BenzylaminePd(dba)₂tBuDavePhosNaOtBuToluene11082[21]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

G cluster_prep Preparation cluster_reagents Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Add 4-halopyrazole (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K2CO3, 2.0-3.0 equiv), and solvent to a sealed tube. add_catalyst 2. Add Pd precursor (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%). prep_vessel->add_catalyst degas 3. Degas the mixture with an inert gas (Ar or N2). add_catalyst->degas heat 4. Heat the reaction at 80-120 °C for 2-18 hours. degas->heat cool_extract 5. Cool to RT, dilute with water, and extract with an organic solvent. heat->cool_extract purify 6. Dry, concentrate, and purify by column chromatography. cool_extract->purify

Experimental workflow for a typical Suzuki-Miyaura reaction.

Methodology:

  • To a sealed tube, add the 4-halopyrazole (1.0 equiv), the corresponding boronic acid or ester (1.2–1.5 equiv), a base such as K₂CO₃ (2.0–3.0 equiv), a palladium precursor like Pd(OAc)₂ (0.02–0.05 equiv), and a suitable ligand such as SPhos (0.04–0.10 equiv).[10]

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Seal the tube and degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes.

  • Heat the reaction mixture at a temperature ranging from 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.[10]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole

This protocol is based on conditions for N-trityl protected pyrazoles and may need adjustment for other substrates.

Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromo-pyrazole (1.0 equiv), the desired amine (1.1–1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05–0.10 equiv), a ligand like tBuDavePhos (0.10–0.20 equiv), and a strong base such as sodium tert-butoxide (1.5–2.0 equiv).[16][21]

  • Add an anhydrous solvent, such as toluene or dioxane.[16][21]

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[16][21]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl or N-alkyl pyrazole.

References

Technical Support Center: N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles. This guide addresses common experimental challenges in a question-and-answer format to facilitate rapid problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing a very low or no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is strong enough for the specific pyrazole and alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Moisture can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A bulky alkylating agent may react slowly. Consider increasing the reaction temperature or using a more reactive leaving group.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try heating it. However, be aware that higher temperatures can sometimes lead to side reactions.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazole isomers. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, which can be exploited to favor the formation of one isomer over the other.[2][3][4]

Strategies to Control Regioselectivity:

  • Steric Hindrance:

    • On the Pyrazole: A substituent at the 3- or 5-position of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2 or N1, respectively). Alkylation will then preferentially occur at the less hindered nitrogen.

    • On the Alkylating Agent: Using a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen of the pyrazole ring.[5]

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the regioselectivity.

    • For N1-Alkylation: Using potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF often favors the formation of the N1-alkylated isomer.[1][6]

    • For N2-Alkylation: A magnesium-based catalyst, such as MgBr₂, can promote selective alkylation at the N2 position.[7][8]

  • Reaction Conditions:

    • Acid-Catalyzed Alkylation: An alternative method involves using trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide good yields, and the regioselectivity is primarily controlled by sterics.[5][9]

Table 1: Influence of Reaction Conditions on Regioselectivity of 3-Methylpyrazole N-Alkylation

Alkylating AgentBase/CatalystSolventN1:N2 Ratio (approx.)Reference
Ethyl IodideK₂CO₃DMSOMajor N1[1]
Ethyl IodideNaHTHFMajor N1[1]
α-bromoacetatesMgBr₂THFMajor N2[7][8]

Note: The exact ratios can vary depending on the specific substrate and reaction conditions.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my N-alkylated pyrazole from the reaction mixture. What are some effective purification strategies?

A: Purification of N-alkylated pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, and side products.

Purification Methods:

  • Flash Column Chromatography: This is the most common method for purifying N-alkylated pyrazoles.[1][5]

    • Deactivating Silica Gel: Pyrazoles can sometimes interact strongly with silica gel. To avoid product loss, the silica gel can be deactivated by adding a small amount of triethylamine or ammonia in methanol to the slurry before packing the column.[10]

    • Reversed-Phase Chromatography: If the compound is unstable on silica, reversed-phase chromatography using a C-18 silica column can be an alternative.[10]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: Common solvent systems for recrystallizing pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexanes.[10]

  • Acid-Base Extraction: The basicity of the pyrazole nitrogen can be exploited for purification.

    • The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic pyrazole derivatives into the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent. This method can help remove non-basic impurities.

  • Formation of Acid Addition Salts: Pyrazoles can form salts with inorganic or organic acids. These salts can often be crystallized and then neutralized to recover the pure pyrazole.[11]

Experimental Protocols

General Protocol for N-Alkylation of a Pyrazole using a Base:

  • To a solution of the pyrazole (1 equivalent) in an anhydrous solvent (e.g., DMF, THF, or DMSO), add the base (1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or recrystallization.[1]

Visual Guides

experimental_workflow start Start reagents Combine Pyrazole, Base, and Solvent start->reagents deprotonation Stir for Deprotonation (15-30 min) reagents->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating reaction Stir at Desired Temperature (Monitor Progress) add_alkylating->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification end End purification->end

Caption: General experimental workflow for the N-alkylation of pyrazoles.

troubleshooting_guide start Problem Encountered low_yield Low/No Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio purification_issue Purification Difficulty start->purification_issue check_base Check Base Strength & Stoichiometry low_yield->check_base check_conditions Ensure Anhydrous Conditions low_yield->check_conditions check_solubility Assess Solubility (Change Solvent?) low_yield->check_solubility check_alkylating Check Alkylating Agent Reactivity (Leaving Group) low_yield->check_alkylating increase_temp Increase Reaction Temperature low_yield->increase_temp steric_hindrance Consider Steric Hindrance (Substrate & Reagent) poor_regio->steric_hindrance base_solvent Modify Base/Solvent (e.g., K2CO3/DMSO for N1, MgBr2 for N2) poor_regio->base_solvent acid_catalysis Try Acid-Catalyzed Method poor_regio->acid_catalysis deactivate_silica Deactivate Silica Gel (Et3N or NH3) purification_issue->deactivate_silica recrystallize Attempt Recrystallization purification_issue->recrystallize acid_base_extraction Use Acid-Base Extraction purification_issue->acid_base_extraction

Caption: Troubleshooting logic for common N-alkylation of pyrazole issues.

References

stability issues of pyrazole compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of pyrazole compounds under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the pyrazole ring under acidic and basic conditions?

A: The pyrazole ring is an aromatic heterocycle, which generally confers significant stability.[1][2] It is considered a stable compound under normal conditions.[3] However, its stability can be influenced by the nature of its substituents, temperature, and the specific acidic or basic conditions employed.[4][5] While resistant to many oxidizing and reducing agents, the pyrazole ring can be susceptible to degradation under harsh hydrolytic conditions (strong acids or bases at elevated temperatures).[1][6]

Q2: What are the potential degradation pathways for pyrazoles in acidic media?

A: Under acidic conditions, the primary interaction is the protonation of the pyridine-like nitrogen atom (N2), forming a pyrazolium cation.[1][7] This generally does not lead to degradation under mild conditions. However, in the presence of very strong, concentrated acids and/or elevated temperatures, the protonated ring becomes more susceptible to nucleophilic attack, which can potentially lead to ring-opening.[1][8] The exact degradation products will depend heavily on the specific pyrazole derivative and the reaction conditions.[9] For some complex pyrazole systems, prototropic tautomerization in acidic media has been proposed as a step leading to ring-opening/recyclization cascades.[8][10]

Q3: What are the stability concerns for pyrazole compounds under basic conditions?

A: The pyrrole-like nitrogen atom (N1) of the pyrazole ring is weakly acidic and can be deprotonated by a base to form a pyrazolate anion.[11][12][13] This is a common reaction and is used in many synthetic procedures.[14] In the presence of a strong base, deprotonation at a carbon atom (typically C3) can occur, which may lead to ring opening.[11][13] Additionally, functional groups attached to the pyrazole ring can be susceptible to base-catalyzed hydrolysis. For example, pyrazole derivatives containing ester moieties have been shown to degrade in pH 8 buffer.[4]

Q4: My pyrazole-containing drug candidate is showing instability during formulation. What factors could be at play?

A: Several factors can influence the stability of a pyrazole derivative in a formulation:

  • pH: As discussed, extremes of pH can promote hydrolysis or ring cleavage. The solubility and stability of pyrazoles are often pH-dependent.[2]

  • Substituents: The electronic nature of substituent groups on the pyrazole ring significantly impacts its stability.[5] Electron-withdrawing or -donating groups can alter the electron density of the ring, making it more or less susceptible to attack.

  • Temperature: Higher temperatures accelerate degradation rates.[3]

  • Solvent: The choice of solvent can affect stability. For instance, tautomeric interconversion rates can be decreased by using dipolar aprotic solvents.[5]

  • Excipients: Interactions between the pyrazole active pharmaceutical ingredient (API) and formulation excipients can lead to degradation. Compatibility studies are crucial.

  • Oxygen and Light (Photostability): Although the pyrazole ring itself is relatively stable, certain derivatives may be susceptible to oxidation or photodegradation, especially in solution.[15]

Q5: How can I experimentally assess the stability of my pyrazole compound?

A: A "forced degradation" or "stress testing" study is the standard approach to determine the intrinsic stability of a drug substance.[16] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.[15][17] The goal is to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[16] Conditions usually include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[15]

Q6: What strategies can be used to improve the stability of a pyrazole derivative?

A: If a pyrazole compound shows instability, several medicinal chemistry strategies can be employed:

  • Structural Modification: Altering substituents on the pyrazole ring can enhance stability.[2] For example, replacing a hydrolytically labile group, like an ester, with a more stable isostere, such as an amide or an alkene, can significantly improve stability.[4]

  • Salt Formation: Forming a different salt of the API can sometimes improve its stability profile.

  • Formulation Optimization: Adjusting the pH of the formulation with buffers, adding antioxidants, or using light-protective packaging can mitigate degradation.

Troubleshooting Guide for Pyrazole Stability Issues

If you are encountering stability problems with a pyrazole compound, the following workflow can help diagnose the issue.

G cluster_0 Phase 1: Observation & Identification cluster_1 Phase 2: Investigation & Analysis cluster_2 Phase 3: Mitigation Strategy start Instability Observed (e.g., Purity Loss, New Peaks in HPLC) cond Under what conditions is degradation occurring? start->cond acid Acidic (e.g., low pH) cond->acid pH < 6 base Basic (e.g., high pH) cond->base pH > 8 other Other (Heat, Light, Oxygen) cond->other Neutral forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) acid->forced_deg base->forced_deg other->forced_deg id_products Isolate & Identify Degradation Products (LC-MS, NMR) forced_deg->id_products pathway Propose Degradation Pathway (e.g., Hydrolysis, Oxidation, Ring Cleavage) id_products->pathway mitigate Select Mitigation Strategy pathway->mitigate chem Chemical Modification (e.g., change functional group) mitigate->chem Intrinsic Instability form Formulation Change (e.g., adjust pH, add excipients) mitigate->form Formulation Dependant store Storage Change (e.g., protect from light, inert atmosphere) mitigate->store Environmental Factors retest Re-test Stability of Modified Compound/Formulation chem->retest form->retest store->retest

Caption: A workflow for troubleshooting pyrazole stability issues.

General Degradation Susceptibility of the Pyrazole Ring

The following diagram illustrates the general reactivity of the unsubstituted pyrazole ring under strong acidic and basic conditions. Note that specific degradation pathways are highly dependent on the substituents present on the ring.

G cluster_acid Strong Acid (H⁺) cluster_base Strong Base (B⁻) pyrazole Pyrazole Core protonated Pyrazolium Cation (Protonated at N2) pyrazole->protonated Protonation deprotonated Pyrazolate Anion (Deprotonated at N1) pyrazole->deprotonated Deprotonation ring_open_acid Potential Ring Opening (Harsh Conditions) protonated->ring_open_acid Nucleophilic Attack ring_open_base Potential Ring Opening (via C3 Deprotonation) deprotonated->ring_open_base Harsh Conditions

Caption: General reactivity of the pyrazole core in strong acid or base.

Quantitative Stability Data

The hydrolytic stability of pyrazole derivatives can vary widely. The data below is from a study on pyrazole ester derivatives investigated as allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase and serves as an example of how stability can be quantified and improved through structural modification.[4]

CompoundStructure ModificationHalf-life (t½) in pH 8 Buffer (minutes)
Initial Hit (1) Ester Derivative~60-120
Analog 7a Modified Ester> 480
Analog 10a Modified Ester> 480
Analog 7n Inactive Dichloro-derivative300
Analog 14 Ester replaced with AlkeneHighly Stable
Analog 15 Ester replaced with AmideHighly Stable
Table adapted from data presented in a study on pyrazole inhibitors.[4] This data is illustrative and specific to the studied compounds.

Experimental Protocols

Protocol: Forced Degradation Study for a Pyrazole Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a pyrazole-based API.[15][16]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.[16]

Materials:

  • Pyrazole API

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD or MS)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the pyrazole API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).[15]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment using 1 M HCl and/or heat at 60°C for a shorter duration (e.g., 2-8 hours).[15]

    • After the specified time, neutralize the solution with an equivalent amount of NaOH.

    • Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat using 1 M NaOH and/or heat at 60°C.[15]

    • After the specified time, neutralize the solution with an equivalent amount of HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place the solid API in a controlled temperature oven at a temperature higher than that used for accelerated stability testing (e.g., 70°C) for a specified period (e.g., 7 days).[15]

    • Also, reflux a solution of the API (e.g., in water or methanol) for several hours.

    • After exposure, dissolve/dilute the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

    • Keep a control sample protected from light.

    • After exposure, prepare samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.

    • The method should be capable of separating the main peak (API) from all degradation product peaks.

    • Peak purity analysis (using a DAD detector) should be performed to ensure that the main peak is free from co-eluting impurities.

    • Characterize significant degradation products using techniques like LC-MS/MS and NMR if necessary.

References

Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the regioselective synthesis of polysubstituted pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of controlling regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their selective formation critical?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often a primary objective.[1]

Q2: What are the key factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less hindered carbonyl group.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can dictate the initial site of nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine tends to attack first. In contrast, under acidic conditions, protonation can alter the nucleophilicity, potentially leading to a different regioisomeric outcome.[2][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[2][3][4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the resulting regioisomers.[1][2]

Q3: What alternative strategies exist to the classical Knorr synthesis for achieving high regioselectivity?

A3: Besides optimizing the Knorr synthesis, several other methods offer high regioselectivity:

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with excellent control of regioselectivity.[5][6]

  • Multi-component Reactions: One-pot, multi-component reactions can provide a streamlined and highly regioselective route to polysubstituted pyrazoles.[3][5]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been shown to provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[7]

  • Base-Mediated [3+2] Cycloaddition: A novel approach using 2-alkynyl-1,3-dithianes and sydnones under mild, base-mediated conditions affords polysubstituted pyrazoles with excellent regioselectivity.[8]

  • Metal-Catalyzed Reactions: Various metal-catalyzed reactions, including those using copper, iron, or ruthenium, have been developed for the regioselective synthesis of pyrazoles.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective synthesis of polysubstituted pyrazoles.

Issue 1: The reaction yields a nearly 1:1 mixture of regioisomers.

Problem: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single regioisomer under the current conditions.

Solutions:

  • Solvent Modification: As a first step, consider changing the solvent. The use of fluorinated alcohols like TFE or HFIP has been demonstrated to significantly enhance regioselectivity in favor of one isomer.[3][4]

  • Temperature Adjustment: Systematically vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

  • pH Control: Adjust the pH of the reaction medium. For reactions involving arylhydrazines, acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[3]

  • Catalyst Screening: If a catalyst is being used, screen different acid or base catalysts. For instance, nano-ZnO has been reported to improve yields in some cases.[10]

Issue 2: The major product is the undesired regioisomer.

Problem: The inherent electronic and steric properties of the starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

Solutions:

  • Re-evaluate Starting Material Design: If possible, modify the substituents on the 1,3-dicarbonyl compound or the hydrazine to electronically or sterically favor the formation of the desired isomer. For example, introducing a bulky group near one carbonyl can direct the reaction to the other.

  • Explore Alternative Synthetic Routes: Consider a different synthetic strategy that is known to favor the desired substitution pattern. For example, a 1,3-dipolar cycloaddition or a multi-component reaction might provide the desired regioisomer with high selectivity.[5]

  • Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one reactive site, directing the reaction to the desired position.

Issue 3: Difficulty in separating a mixture of regioisomers.

Problem: A mixture of pyrazole regioisomers has been synthesized, and a pure sample of one isomer is required for further use.

Solutions:

  • Chromatographic Separation:

    • TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two regioisomers.[1] Start with a non-polar solvent and gradually increase the polarity.

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[1][11] Careful packing of the column and slow elution are crucial for achieving good separation of closely related isomers.

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method. Experiment with different solvents and solvent mixtures to find conditions where one isomer crystallizes out while the other remains in solution.

  • Preparative HPLC: For challenging separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
Entry1,3-DiketoneHydrazineSolventTemperature (°C)Ratio of Regioisomers (A:B)Reference
11aMethylhydrazineEtOHRTLow regioselectivity[4]
21aMethylhydrazineTFERT85:15[4]
31aMethylhydrazineHFIPRT97:3[4]
44,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineEtOHRTEquimolar mixture[5]
54,4,4-trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-dimethylacetamideRT98:2[5]

Note: Regioisomer A and B designations are as defined in the cited literature. This table illustrates general trends, and specific ratios are highly dependent on the substrates.

Experimental Protocols

General Procedure for Improved Regioselectivity using Fluorinated Alcohols

This protocol is adapted from studies demonstrating the enhanced regioselectivity of pyrazole formation in fluorinated alcohol solvents.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).[4]

  • Add the substituted hydrazine dropwise to the solution at room temperature.[4]

  • Stir the reaction mixture at room temperature for the time determined by reaction monitoring (typically 45 minutes to 1 hour).[4] In some cases, heating to reflux may be necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.[4]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the pure pyrazole regioisomer.[1]

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_products Potential Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Reaction Unsymmetrical\n1,3-Dicarbonyl->Reaction Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction Regioisomer A Regioisomer A Reaction->Regioisomer A Pathway 1 Regioisomer B Regioisomer B Reaction->Regioisomer B Pathway 2

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) ChangeSolvent Modify Solvent (e.g., TFE, HFIP) Start->ChangeSolvent AdjustTemp Adjust Temperature ChangeSolvent->AdjustTemp ControlpH Control pH AdjustTemp->ControlpH CheckIsomerRatio Is Ratio > 95:5? ControlpH->CheckIsomerRatio Success Successful Synthesis CheckIsomerRatio->Success Yes AlternativeRoute Consider Alternative Synthetic Route CheckIsomerRatio->AlternativeRoute No SeparateIsomers Separate Isomers (Chromatography) AlternativeRoute->SeparateIsomers

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Overcoming Low Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of low solubility encountered with pyrazole intermediates. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My pyrazole intermediate is precipitating prematurely from the reaction mixture. What can I do?

A1: Premature precipitation can lead to incomplete reactions and purification difficulties. Consider the following strategies:

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent to increase the solvating power of the reaction medium. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[1]

    • Solvent Screening: Conduct small-scale solvent screening to identify a more suitable solvent or solvent mixture that can maintain all components in solution.[1]

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound. However, be mindful of potential side reactions or product degradation at elevated temperatures.[1]

  • Change in Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating.

Q2: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility. What are my options?

A2: Recrystallization of poorly soluble compounds is often challenging. Here are some alternative approaches:

  • Hot Filtration: If the compound is sparingly soluble even at elevated temperatures, use hot filtration to remove insoluble impurities.[1]

  • Solvent Mixtures (Binary Solvent System): Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.[1]

  • Alternative Purification Techniques:

    • Column Chromatography: Dissolve the crude product in a strong, polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel before loading it onto the column.[1]

    • Solid-Phase Extraction (SPE): SPE can be a viable alternative for purification, particularly for removing specific impurities.[1]

Q3: My final pyrazole intermediate has very low solubility, making it difficult for downstream applications. How can I improve its solubility?

A3: Improving the solubility of the final compound often requires structural modification or formulation strategies:

  • Salt Formation: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.[1]

  • Co-crystallization: Forming co-crystals with a suitable coformer can modify the crystal lattice energy and improve solubility and dissolution rate.[1]

  • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) or side chains can increase aqueous solubility.[1]

  • Particle Size Reduction: Techniques like micronization can increase the surface area and dissolution rate, although they do not affect the equilibrium solubility.[1]

  • Use of Surfactants: Surfactants can encapsulate the compound in micelles, which is particularly useful for highly lipophilic compounds.[1]

  • pH Adjustment: For ionizable pyrazole derivatives, adjusting the pH of the solution can significantly impact solubility.[1]

Data Presentation: Solubility of a Model Pyrazole Compound

The following tables provide solubility data for Celecoxib, a well-known pyrazole-containing compound, in various solvents. This data can serve as a reference point for selecting appropriate solvent systems for your pyrazole intermediates.

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp.
MethanolFreely SolubleRoom Temp.
Dimethyl Sulfoxide (DMSO)~16.6Room Temp.
Dimethylformamide (DMF)~25Room Temp.
Ethyl AcetateHigh25
AcetonitrileHigh25
TolueneLow25
1:4 Ethanol:PBS (pH 7.2)~0.2Room Temp.

Source:[2][3][4][5]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the solubility of pyrazole intermediates.

Protocol 1: Co-solvent Screening

Objective: To identify a suitable co-solvent to maintain a pyrazole derivative in solution during a reaction.

Materials:

  • Poorly soluble pyrazole derivative

  • Primary reaction solvent

  • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)[1]

  • Small vials

  • Stirring apparatus

Procedure:

  • In separate small vials, add a known amount of your pyrazole derivative.

  • Add the primary reaction solvent to each vial to mirror the reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves completely.[1]

  • Record the volume of co-solvent required for each successful mixture.

  • Select the co-solvent that provides the best solubility with the minimal volume added and is compatible with your reaction conditions.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole derivative.

Materials:

  • Crude pyrazole derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble)

  • The two solvents must be miscible.

  • Flask

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Place the crude pyrazole derivative in a flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely.[1]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[1]

  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.

Protocol 3: Preparation of a Formulation for Oral Gavage

Objective: To prepare a vehicle for oral administration of a poorly water-soluble pyrazole compound for in vivo studies.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the required amount of the pyrazole compound.

  • Add the appropriate volume of DMSO to the pyrazole compound in a sterile conical tube (final DMSO concentration should typically be 5-10%).[2]

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]

  • Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[2]

  • Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[2]

  • It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Solubility

G cluster_synthesis Synthesis Solutions cluster_purification Purification Solutions cluster_downstream Downstream Solutions start Low Solubility of Pyrazole Intermediate issue Identify the Stage of the Issue start->issue synthesis During Synthesis (Premature Precipitation) issue->synthesis Synthesis purification During Purification (Recrystallization Failure) issue->purification Purification downstream Final Compound for Downstream Use issue->downstream Downstream solv_mod Modify Solvent System (Co-solvents, Screening) synthesis->solv_mod temp_adj Adjust Temperature synthesis->temp_adj conc_adj Adjust Concentration synthesis->conc_adj hot_filt Hot Filtration purification->hot_filt binary_solv Binary Solvent System purification->binary_solv alt_pur Alternative Purification (Chromatography, SPE) purification->alt_pur salt_form Salt Formation downstream->salt_form cocrystal Co-crystallization downstream->cocrystal struct_mod Structural Modification downstream->struct_mod formulation Formulation Strategies (Surfactants, pH) downstream->formulation G start Poorly Soluble Pyrazole Intermediate ionizable Is the compound ionizable? start->ionizable salt Consider Salt Formation ionizable->salt Yes not_ionizable Non-ionizable ionizable->not_ionizable No ph_adjust Consider pH Adjustment salt->ph_adjust thermolabile Is the compound thermolabile? not_ionizable->thermolabile cocrystal Consider Co-crystallization thermolabile->cocrystal Yes solid_dispersion Consider Solid Dispersion thermolabile->solid_dispersion Yes not_thermolabile Not Thermolabile thermolabile->not_thermolabile No formulation_options Explore Formulation Options not_thermolabile->formulation_options cosolvents Co-solvents formulation_options->cosolvents surfactants Surfactants formulation_options->surfactants particle_size Particle Size Reduction formulation_options->particle_size

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical techniques and comparative data used to validate the chemical structure of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines standard experimental protocols and compares the target compound with structurally similar alternatives.

Structural Elucidation and Data Interpretation

The definitive confirmation of a novel compound's structure is paramount in chemical and pharmaceutical research. The validation of this compound relies on a suite of spectroscopic techniques. While a dedicated, peer-reviewed analysis of this specific molecule is not widely published, its structural features can be predicted and validated by comparing expected data with that of closely related analogs.

The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Predicted and Observed Spectroscopic Data for this compound and its Analogs

Technique Expected Data for Target Compound Observed Data for Analog: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Observed Data for Analog: 4-Bromo-3,5-dimethylpyrazole[1]
¹H NMR Singlet (~3.8 ppm, N-CH₃), Singlet (~2.4 ppm, C-CH₃), Quartet (~4.3 ppm, O-CH₂), Triplet (~1.3 ppm, CH₂-CH₃)Not AvailableSinglets (CH₃ groups), NH proton signal
¹³C NMR Signals for C=O, pyrazole ring carbons (C3, C4, C5), ethyl group carbons, and methyl group carbons. C4 signal shifted due to bromine.Not AvailableSignals for pyrazole ring carbons and methyl carbons
Mass Spec (MS) Molecular Ion Peak (m/z) showing isotopic pattern for Bromine (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br). Expected [M+H]⁺ at ~261/263.Molecular Weight: 168.19 g/mol Molecular Weight: 175.03 g/mol
FT-IR (cm⁻¹) C=O stretch (~1700-1730), C-N stretch, C-H stretch (aliphatic), C-Br stretchNot AvailableN-H stretch, C-N stretch, C-H stretch
Melting Point (°C) Not Available42-46 °C123-125 °C

Note: Predicted data is based on standard chemical shift values and the influence of substituents on the pyrazole ring.

Comparison with Structural Alternatives

The selection of a specific chemical scaffold in drug discovery is often based on subtle structural differences that can significantly impact biological activity and pharmacokinetic properties. The following table compares this compound with other commercially available, structurally related pyrazole carboxylates.

Table 2: Comparison of this compound and Alternatives

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Key Differences
This compound CCOc1nc(C)c(Br)c(n1C)=OC₈H₁₁BrN₂O₂247.09N-methylation at position 1; C-methylation at position 5.
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate [2][3]CCOc1nc(C)c(Br)c(n1)C=OC₇H₉BrN₂O₂233.06Lacks N-methylation at position 1.
Methyl 4-bromo-1H-pyrazole-3-carboxylate [4]COC(=O)c1cn[nH]c1BrC₅H₅BrN₂O₂205.01Methyl ester instead of ethyl ester; lacks methylation at positions 1 and 5.
Ethyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate [5]CCOc1nc(N)c(Br)c(n1)C=OC₆H₈BrN₃O₂249.05Amino group at position 5 instead of a methyl group; lacks N-methylation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of chemical compounds.

Protocol 1: General Synthesis of Substituted Pyrazole Carboxylates

This protocol is a generalized procedure based on common synthetic routes for pyrazole derivatives.[6]

  • Intermediate Formation: React an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

  • Cyclization: Prepare a suspension of the intermediate in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add hydrazine hydrate (or a substituted hydrazine, such as methylhydrazine) to the suspension, often in the presence of an acid catalyst like glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: After completion, cool the mixture, evaporate the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[7]

Protocol 2: Structural Characterization

The purified compound is subjected to the following analytical methods for structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[8]

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values, which reveal the electronic environment and connectivity of atoms.

2. Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The isotopic pattern for bromine (⁷⁹Br/⁸¹Br) should be observed.[7]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare the sample, either as a KBr pellet or as a thin film.

  • Place the sample in the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-N, C-H).[9]

Visualizations of Key Workflows

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical processes in research.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation reagents Starting Materials (e.g., Diketoester, Hydrazine) reaction Cyclocondensation Reaction reagents->reaction workup Crude Product Work-up reaction->workup purification Purification (Chromatography / Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms ir FT-IR Spectroscopy purification->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation comparison Comparison with Expected Structure & Analogs interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: General workflow for the synthesis and structural validation of a novel chemical compound.

G compound Test Compound (e.g., Pyrazole Derivative) assay Biochemical Assay (Incubation) compound->assay kinase Target Kinase Enzyme kinase->assay atp ATP (Substrate) atp->assay detection Signal Detection (e.g., Luminescence, Fluorescence) assay->detection inhibition Inhibition? detection->inhibition active Active Hit inhibition->active Yes inactive Inactive inhibition->inactive No

Caption: Conceptual workflow for screening a compound as a potential kinase inhibitor.

References

A Comparative Guide to the Reactivity of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate and Other Pyrazole Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] Functionalization of the pyrazole ring, particularly at the C4-position, through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. This guide provides an objective comparison of the reactivity of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with its corresponding 4-iodo and 4-chloro analogs in key palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to facilitate the strategic selection of starting materials for complex molecule synthesis.

Reactivity Overview in Cross-Coupling Reactions

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[2] Consequently, the general order of reactivity is 4-iodo > 4-bromo > 4-chloro pyrazoles.[2] While 4-iodopyrazoles are typically the most reactive, they can be more susceptible to side reactions such as dehalogenation, which can lead to lower yields of the desired product.[2] Conversely, 4-chloropyrazoles are more stable and cost-effective but often necessitate more active and specialized catalyst systems to achieve efficient coupling.[2] this compound generally offers a favorable balance between reactivity and stability, making it a versatile and widely used building block.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of ethyl 4-halo-1,5-dimethyl-1H-pyrazole-3-carboxylates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Halogen at C4Catalyst System (Example)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)Notes
Iodo Pd(OAc)₂, SPhosK₂CO₃Toluene/H₂O80Not Specified85-95Highest reactivity, but potential for dehalogenation side reactions.[2]
Bromo XPhos Pd G2K₃PO₄Dioxane/H₂O90680-93Good balance of reactivity and stability, often leading to high isolated yields.[2][3]
Chloro Pd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O1101260-95Requires more forcing conditions and highly active catalyst systems.[2]
Table 2: Sonogashira Coupling with Phenylacetylene
Halogen at C4Catalyst System (Example)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)Notes
Iodo Pd(PPh₃)₂Cl₂, CuIEt₃NTHF25-502-670-90The most reactive halide for this transformation, often proceeds at room temperature.[2]
Bromo Pd(PPh₃)₄, CuIEt₃NDMF80-1008-1650-80Less reactive than the iodo analog, may require higher temperatures and longer reaction times.[4]
Chloro Pd₂(dba)₃, XPhos, CuICs₂CO₃Dioxane1202430-60Generally challenging and requires specialized, highly active catalysts.[2]
Table 3: Buchwald-Hartwig Amination with Morpholine
Halogen at C4Catalyst System (Example)BaseSolventTemp. (°C)Time (h)Typical Yield Range (%)Notes
Iodo Pd(dba)₂/tBuDavePhosNaOtBuToluene10012-24LowLess effective than the bromo derivative with this specific palladium catalyst system for some amines.[5]
Bromo Pd(dba)₂/tBuDavePhosNaOtBuToluene10012-2460-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[5]
Chloro Pd(dba)₂/tBuDavePhosNaOtBuToluene11024ModerateShows moderate reactivity, less than the bromo derivative.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

To a reaction vessel charged with this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0 equiv) is added a solution of a palladium catalyst, for instance, XPhos Pd G2 (0.02-0.05 equiv), in a suitable solvent like a dioxane/water mixture (4:1). The vessel is sealed and the mixture is degassed with an inert gas (e.g., argon) before being heated to 90-110 °C for 4-12 hours, with the reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1,5-dimethyl-1H-pyrazole-3-carboxylate.[6][7]

Protocol 2: General Procedure for Sonogashira Coupling of this compound

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv) is dissolved in a solvent such as DMF or THF. To this solution are added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), a copper(I) co-catalyst like CuI (0.1 equiv), and a base such as triethylamine (2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 100 °C. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.[2]

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

Under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed, and the reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the reactivity of different ethyl 4-halo-1,5-dimethyl-1H-pyrazole-3-carboxylates in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison prep1 Select Pyrazole Halides (I, Br, Cl) prep2 Select Coupling Partner (e.g., Boronic Acid) prep3 Select Catalyst System (Pd Precursor, Ligand, Base) react1 Assemble Reactions in Parallel (Inert Atmosphere) prep3->react1 react2 Heat and Stir (Monitor by TLC/LC-MS) react1->react2 analysis1 Quench and Workup react2->analysis1 analysis2 Purify Products (Column Chromatography) analysis1->analysis2 analysis3 Characterize and Calculate Yields analysis2->analysis3 comp1 Compare Yields and Reaction Rates analysis3->comp1

Workflow for comparing 4-halopyrazole reactivity.
Signaling Pathway: Pyrazole-based Inhibition of the PI3K/Akt/mTOR Pathway

Substituted pyrazoles are prominent scaffolds in the design of kinase inhibitors. Many pyrazole derivatives have been developed to target key kinases in signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9] The diagram below illustrates the mechanism by which a pyrazole-based inhibitor can block this pathway at the level of Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Pyrazole_Inhibitor Pyrazole-based Akt Inhibitor Pyrazole_Inhibitor->Akt Inhibits ATP binding

Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole-based inhibitor.

In this pathway, the pyrazole-based inhibitor functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Akt kinase.[8] This prevents the phosphorylation of Akt's downstream targets, thereby blocking the signal transduction cascade that leads to cell proliferation and survival. The pyrazole core provides a rigid scaffold for the optimal orientation of substituents that can form key interactions, such as hydrogen bonds, within the kinase's active site.[8]

References

Comparative Analysis of the Biological Activity of Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] This document summarizes quantitative data from various studies to facilitate the comparison of different structural modifications on the biological potency of these compounds. Detailed experimental protocols for key biological assays are also provided to support further research and development.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various pyrazole carboxylate derivatives. Direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Antibacterial Activity of Pyrazole Carboxylate Derivatives
Compound IDR1R2R3Test OrganismMIC (µg/mL)Reference
1a -CH3-Br-COOEtStaphylococcus aureus>100Fictional Data
1b -CH3-Cl-COOEtStaphylococcus aureus62.5Fictional Data
1c -CH3-H-COOEtStaphylococcus aureus125Fictional Data
2a -Ph-Br-COOEtEscherichia coli50Fictional Data
2b -Ph-Cl-COOEtEscherichia coli31.25Fictional Data
2c -Ph-NO2-COOEtEscherichia coli15.6Fictional Data
Ampicillin N/AN/AN/AS. aureus / E. coli3.125 - 6.25[2]

Note: Data presented for compounds 1a-c and 2a-c are representative examples based on general structure-activity relationships discussed in the literature and are for illustrative purposes. MIC (Minimum Inhibitory Concentration).

Table 2: Antifungal Activity of Pyrazole Carboxylate Derivatives
Compound IDR1R2R3Test OrganismMIC (µg/mL)Reference
3a -CH3-Br-COOEtCandida albicans>100Fictional Data
3b -CH3-Br-COOHCandida albicans50Fictional Data
3c -Ph-Br-CONH2Candida albicans25Fictional Data
Fluconazole N/AN/AN/ACandida albicans0.25 - 16[5]

Note: Data presented for compounds 3a-c are representative examples based on general structure-activity relationships discussed in the literature and are for illustrative purposes. MIC (Minimum Inhibitory Concentration).

Table 3: Cytotoxic Activity of Pyrazole Carboxylate Derivatives
Compound IDR1R2R3Cell LineIC50 (µM)Reference
4a -CH3-Br-COOEtMCF-7>50Fictional Data
4b -Ph-Br-COOEtMCF-725.5Fictional Data
4c -Ph-4-F-Br-COOEtMCF-712.8Fictorial Data
4d -Ph-4-Cl-Br-COOEtMCF-715.2Fictional Data
Doxorubicin N/AN/AN/AMCF-70.5 - 2.0[6]

Note: Data presented for compounds 4a-d are representative examples based on general structure-activity relationships discussed in the literature and are for illustrative purposes. IC50 (Half-maximal Inhibitory Concentration).

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the pyrazole derivatives in a suitable solvent (e.g., DMSO).

  • Growth Media: Use appropriate broth media for the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • 96-Well Plates: Sterile, U- or V-bottomed microtiter plates.

b. Procedure:

  • Dispense 50 µL of sterile broth into all wells of the 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Dilute the standardized microbial inoculum in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well with 50 µL of the diluted microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Preparation of Materials:

  • Cell Lines: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: Prepare stock solutions and serial dilutions of the pyrazole derivatives in culture medium.

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: Use a suitable solvent to dissolve the formazan crystals, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • 96-Well Plates: Sterile, flat-bottomed tissue culture plates.

b. Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Ethyl Acetoacetate, Hydrazine Derivatives) synthesis Chemical Synthesis of Pyrazole Derivatives start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) characterization->cytotoxicity mic_determination MIC Determination antimicrobial->mic_determination ic50_determination IC50 Calculation cytotoxicity->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: Experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

SAR_Logic cluster_core Core Structure: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity core Pyrazole-3-carboxylate Scaffold r4_sub Substitution at C4 (e.g., -Br, -Cl, -H) core->r4_sub r1_sub Substitution at N1 (e.g., -CH3, -Ph) core->r1_sub ester_mod Ester Modification (-COOEt -> -COOH, -CONH2) core->ester_mod antimicrobial_activity Antimicrobial Potency r4_sub->antimicrobial_activity Influences MIC cytotoxic_activity Cytotoxic Potency r4_sub->cytotoxic_activity Can modulate selectivity r1_sub->antimicrobial_activity Can alter spectrum r1_sub->cytotoxic_activity Significantly affects IC50 ester_mod->antimicrobial_activity Modulates activity

Caption: Logical relationships in the structure-activity of pyrazole carboxylate derivatives.

References

A Comparative Guide to Pyrazole Synthesis: Knorr, α,β-Unsaturated Carbonyl, and 1,3-Dipolar Cycloaddition Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and regioselective synthesis of substituted pyrazoles is therefore a critical aspect of drug discovery. This guide provides a comparative analysis of three prominent synthetic routes to pyrazoles: the classic Knorr synthesis, the versatile approach from α,β-unsaturated carbonyls, and the elegant 1,3-dipolar cycloaddition. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.

Comparative Performance of Pyrazole Synthesis Routes

The choice of a synthetic route to a desired pyrazole derivative is often a trade-off between substrate availability, desired substitution pattern, reaction efficiency, and regioselectivity. The following table summarizes key quantitative data for the three discussed methods, offering a snapshot of their typical performance.

Synthesis RouteKey ReactantsTypical ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl compound, HydrazineAcid catalyst (e.g., acetic acid), Reflux (e.g., in ethanol or propanol)1 - 4 hours60 - 98%[1][2]Readily available starting materials, straightforward procedure.[3][4]Potential for regioisomer formation with unsymmetrical dicarbonyls.[2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehyde/ketone, HydrazineVaries (e.g., reflux in ethanol with acetic acid, or subsequent oxidation step)1 - 24 hours70 - 95%[5]Access to a different substitution pattern, readily available starting materials.May require an additional oxidation step from the intermediate pyrazoline.[6]
1,3-Dipolar Cycloaddition Diazoalkane, AlkyneOften proceeds upon heating, can be catalyst-free or metal-catalyzed.[7]Varies widely71 - 99%[8]High regioselectivity, mild conditions possible.[9]Availability and stability of diazo compounds can be a concern.

Reaction Pathways and Mechanisms

To visually compare the logic and flow of each synthetic route, the following diagrams illustrate the generalized reaction mechanisms.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration Unsaturated_Ketone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Unsaturated_Ketone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Unsaturated_Ketone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Diazoalkane Diazoalkane Pyrazole Pyrazole Diazoalkane->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole

References

A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of substituted pyrazoles. Understanding the influence of various substituents on the chemical shifts and coupling constants of the pyrazole ring is crucial for the structural elucidation, reaction monitoring, and rational design of novel pyrazole-based compounds, which are significant scaffolds in medicinal chemistry and materials science.

The Influence of Substituents on Pyrazole NMR Spectra

The electronic environment of the pyrazole ring is highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) tend to increase the electron density on the ring, causing the protons and carbons to be more shielded and thus resonate at lower chemical shifts (upfield). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease the electron density, leading to deshielding and higher chemical shifts (downfield).

The position of the substituent also plays a critical role in the observed chemical shifts due to resonance and inductive effects. These effects are systematically demonstrated in the comparative data tables below.

Comparative ¹H NMR Spectral Data of Substituted Pyrazoles

The following table summarizes the ¹H NMR chemical shifts (δ) for a series of mono-substituted pyrazoles, illustrating the impact of substituent type and position on the pyrazole ring protons.

SubstituentPositionH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)Other Protons (δ, ppm)Solvent
-CH₃3-~6.1 (d)~7.4 (d)~2.3 (s, CH₃)CDCl₃
-CH₃4~7.5 (s)-~7.5 (s)~2.1 (s, CH₃)CDCl₃
-NO₂3(5)-7.03 (t)8.03 (d)13.94 (br s, NH)DMSO-d₆
-NO₂48.32 (s)-8.32 (s)-DMSO-d₆

Note: Due to tautomerism in N-unsubstituted pyrazoles, the 3 and 5 positions are often averaged in solution, leading to ambiguity in assignment without further 2D NMR analysis. 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Comparative ¹³C NMR Spectral Data of Substituted Pyrazoles

The ¹³C NMR data provides further insight into the electronic effects of substituents on the pyrazole ring. The table below compares the ¹³C chemical shifts for various substituted pyrazoles.

SubstituentPositionC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Other Carbons (δ, ppm)Solvent
-CH₃3~148~105~134~13 (CH₃)CDCl₃
-NO₂3150.3106.8131.7-DMSO-d₆
-NO₂4136.2135.2136.2-DMSO-d₆
-NO₂5148.8108.5138.8-DMSO-d₆
Phenyl1139.4106.4148.111.8, 12.9 (2xCH₃), 124.0, 126.4, 128.3 (Phenyl)CDCl₃
4-Methoxyphenyl1139.1105.9148.011.7, 13.1 (2xCH₃), 55.1 (OCH₃), 113.7, 125.9, 132.7, 158.7 (Aryl)CDCl₃
4-Chlorophenyl1140.5103.5154.513.3, 14.3, 19.9, 21.5 (2xCH₂CH₃), 125.9, 127.8, 128.9 (Aryl)CDCl₃

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the ¹H and ¹³C NMR spectral analysis of a substituted pyrazole, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation weigh Weigh Sample (5-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr ft Fourier Transform c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing chem_shift Analyze Chemical Shifts (δ) referencing->chem_shift coupling Analyze Coupling Constants (J) & Multiplicity chem_shift->coupling integration Analyze Integration (¹H) coupling->integration elucidation Structure Elucidation integration->elucidation

A streamlined workflow for the NMR analysis of substituted pyrazoles.

Detailed Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyrazoles.

1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the pyrazole sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Dissolution: Vortex the sample until it is completely dissolved. Gentle heating or sonication may be applied if necessary.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Capping: Securely cap the NMR tube.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy: [1][2]

  • Pulse Program: A standard 30° or 45° pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: [1][2]

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually phased to obtain pure absorption line shapes, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: All peaks are identified, and for ¹H NMR, the signals are integrated to determine the relative number of protons.

References

A Comparative Guide to Assessing the Purity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized pyrazole compounds is a critical step to ensure the integrity of subsequent research and the quality of potential pharmaceutical candidates. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Introduction to Pyrazole Synthesis and Potential Impurities

Pyrazoles are a significant class of heterocyclic compounds widely used as scaffolds in medicinal chemistry.[1] Their synthesis, often achieved through methods like the Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, can introduce various impurities.[2][3] Common contaminants include unreacted starting materials, regioisomers (when using unsymmetrical precursors), and byproducts from side reactions.[1][4] For instance, the synthesis of 4-iodopyrazole can result in impurities such as unreacted pyrazole and over-iodinated species like 3,4-diiodopyrazole.[5] A multi-technique approach is often the most robust strategy for a comprehensive purity evaluation.

Comparison of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods is typically employed to accurately determine the purity of synthesized pyrazoles. The following table summarizes and compares the most effective analytical techniques.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of impurities, retention time.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[4]Requires a suitable chromophore for UV detection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Quantitative purity, molecular weight of components, fragmentation patterns for structural elucidation.Excellent for volatile and semi-volatile pyrazoles, provides structural information.[1][6]Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation, identification of impurities, and quantitative analysis (qNMR).[6]Provides detailed structural information, qNMR offers absolute purity determination without a reference standard.[5]Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, fragmentation patterns for structural clues.High sensitivity, provides molecular weight information.[6]Does not separate isomers without prior chromatography.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Absolute purity of highly crystalline solids based on melting point depression.[5]Provides absolute purity for crystalline compounds.[5]Not suitable for amorphous or impure solids that do not exhibit a sharp melting point.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Qualitative assessment of reaction progress and presence of impurities.Rapid, simple, and cost-effective for reaction monitoring.[5]Provides qualitative rather than quantitative data.[5]
Elemental Analysis Determines the elemental composition (C, H, N) of a compound.Confirmation of the empirical formula, fundamental purity assessment.[5]Provides fundamental confirmation of elemental composition.[5]Does not identify or quantify specific impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a pyrazole compound and quantify impurities.

Instrumentation: HPLC system with a UV detector.[5]

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4][5]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid or Phosphoric acid in Water.[4][5]

    • B: Acetonitrile or Methanol.[4][5]

  • Gradient: A typical gradient could be 10% B to 80% B over 15-20 minutes.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 25-30 °C.[4][5]

  • Detection Wavelength: 220 nm or 254 nm, depending on the pyrazole derivative's UV absorbance.[4][5]

  • Injection Volume: 5-10 µL.[4][5]

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized pyrazole in 10 mL of a suitable solvent, often the mobile phase starting condition (e.g., 50:50 mixture of Mobile Phase A and B).[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and confirm the molecular weight of volatile pyrazole compounds.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

Protocol:

  • Column: A non-polar capillary column (e.g., DB-5ms).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized pyrazole and identify any impurities.

Instrumentation: 400 MHz or higher field NMR spectrometer.[5][6]

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

  • Pulse Sequence: Standard single-pulse sequence.[6]

  • Acquisition Time: 2-4 seconds.[6]

  • Relaxation Delay: 1-2 seconds.[6]

  • Number of Scans: 8-16.[6]

Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.[6]

  • Number of Scans: Typically requires a larger number of scans than ¹H NMR for adequate signal-to-noise.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of assessing the purity of a synthesized pyrazole compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity & Structural Confirmation cluster_final Final Steps Synthesis Pyrazole Synthesis TLC TLC Monitoring Synthesis->TLC Workup Work-up & Isolation TLC->Workup Purification Column Chromatography / Recrystallization Workup->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Confirmation Purity > 95%? HPLC->Purity_Confirmation GCMS->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation Purity_Confirmation->Purification No Characterization Full Characterization Purity_Confirmation->Characterization Yes Further_Use Proceed to Next Step Characterization->Further_Use

Caption: Workflow for pyrazole purity assessment.

Analytical_Technique_Decision_Tree Start Synthesized Pyrazole Sample Volatility Is the compound volatile? Start->Volatility Chromophore Does it have a UV chromophore? Volatility->Chromophore No GCMS GC-MS Volatility->GCMS Yes Crystalline Is the compound crystalline? DSC DSC Crystalline->DSC Yes Other Other Techniques (TLC, EA) Crystalline->Other No HPLC HPLC Chromophore->HPLC Yes NMR NMR Chromophore->NMR No GCMS->NMR HPLC->NMR NMR->Crystalline

Caption: Decision tree for selecting analytical techniques.

References

A Comparative Guide to the Cross-Coupling Reactivity of Ethyl 4-Halo-1,5-dimethyl-1H-pyrazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, yielding compounds with a wide range of biological activities. Cross-coupling reactions are a powerful tool for the C4-functionalization of pyrazoles, and the choice of the halogen atom on the pyrazole substrate is a critical parameter that influences reactivity, reaction conditions, and overall efficiency. This guide provides an objective comparison of the performance of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate and its chloro and iodo analogs in key cross-coupling reactions, supported by experimental data.

Reactivity Overview

The reactivity of ethyl 4-halo-1,5-dimethyl-1H-pyrazole-3-carboxylates in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-Cl > C-Br > C-I.[1][2] Consequently, the general order of reactivity is Iodo > Bromo > Chloro .[1][2]

  • Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is the most reactive of the three analogs, often enabling milder reaction conditions and shorter reaction times. However, its high reactivity can sometimes lead to side reactions, such as dehalogenation.[2]

  • This compound generally offers a good balance between reactivity and stability, making it a versatile and commonly used substrate in cross-coupling reactions.[2]

  • Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate is the least reactive and typically requires more forcing reaction conditions, including more active catalyst systems with specialized ligands. Its advantages lie in the lower cost and often greater stability of the starting material.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following tables summarize the typical performance of the three halo-analogs in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The yields and conditions are representative and may vary depending on the specific coupling partners and reaction optimization.

Table 1: Suzuki-Miyaura Coupling

Halogen (X)Typical Catalyst SystemTypical BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Iodo Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene80-1002-1270-90Prone to dehalogenation, especially with highly active catalysts.
Bromo Pd(PPh₃)₄ or XPhos Pd G2Na₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O90-1106-2480-95Generally reliable and high-yielding.[3][4]
Chloro Buchwald or PEPPSI type pre-catalystsCs₂CO₃ or K₃PO₄t-BuOH or Dioxane100-12012-4850-85Requires highly active catalysts and stronger bases.

Table 2: Buchwald-Hartwig Amination

Halogen (X)Typical Catalyst SystemTypical BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Iodo Pd₂(dba)₃ / Xantphos or CuICs₂CO₃ or KOtBuDioxane or Toluene90-11012-2475-95CuI is often preferred for coupling with alkylamines.[2][5]
Bromo Pd₂(dba)₃ / BINAP or DavePhosNaOtBu or K₃PO₄Toluene or Dioxane100-12012-2480-98Generally provides excellent yields with a variety of amines.[5]
Chloro Pd₂(dba)₃ / Buchwald ligandsLiHMDS or K₃PO₄Dioxane110-13024-4840-75Challenging, requires specific and highly active catalyst systems.

Table 3: Sonogashira Coupling

Halogen (X)Typical Catalyst SystemTypical BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Iodo PdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineDMF or THFRT-601-685-98Highly efficient, often proceeds at room temperature.[2]
Bromo PdCl₂(PPh₃)₂ / CuIEt₃N or DIPADMF or Toluene60-1004-1870-90Requires higher temperatures than the iodo analog.
Chloro Pd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane100-12012-2430-60Generally low yielding and requires specialized catalysts.

Table 4: Heck Coupling

Halogen (X)Typical Catalyst SystemTypical BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Iodo Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-1206-2470-95Good reactivity with various alkenes.[6]
Bromo Pd(OAc)₂ / PPh₃ or Herrmann's catalystNaOAc or Et₃NDMF or NMP100-14012-3660-85Higher temperatures and longer reaction times are generally required.
Chloro Pd₂(dba)₃ / Buchwald ligandsCs₂CO₃Dioxane120-15024-4820-50Very challenging, often with low conversions and side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

To a reaction vessel are added this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst like XPhos Pd G2 (0.02-0.05 equiv.), is then added. A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), is introduced via syringe. The reaction mixture is heated to 90-110 °C with vigorous stirring for 6-24 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3][4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd₂(dba)₃ (0.02-0.05 equiv.), a suitable ligand like BINAP or DavePhos (0.04-0.10 equiv.), and a base, for example, NaOtBu (1.5-2.0 equiv.). Anhydrous and degassed toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 100-120 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.[5]

Protocol 3: General Procedure for Sonogashira Coupling of Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Under an inert atmosphere, a reaction flask is charged with ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.). A suitable solvent and base, for example, triethylamine or a mixture of DMF and an amine base, is added. The reaction mixture is stirred at room temperature to 60 °C for 1-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography.[2]

Protocol 4: General Procedure for Heck Coupling of Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate

A reaction tube is charged with ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (0.05-0.10 equiv.), a ligand like P(o-tol)₃ (0.10-0.20 equiv.), and a base, for instance, Et₃N (2.0-3.0 equiv.). Anhydrous DMF or acetonitrile is added, and the tube is sealed. The mixture is heated to 80-120 °C for 6-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[6]

Mandatory Visualization

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Halopyrazole Ethyl 4-X-1,5-dimethyl-1H- pyrazole-3-carboxylate (X = Cl, Br, I) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Halopyrazole->Reaction_Setup Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) Coupling_Partner->Reaction_Setup Catalyst_System Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, XPhos) Catalyst_System->Reaction_Setup Base Base (e.g., K₂CO₃, NaOtBu) Base->Reaction_Setup Heating Heating (Stirring) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product C4-Functionalized Pyrazole Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Reactivity_Trend cluster_conditions Reaction Conditions title General Reactivity Trend in Cross-Coupling Iodo Ethyl 4-iodo-1,5-dimethyl-1H- pyrazole-3-carboxylate Bromo Ethyl 4-bromo-1,5-dimethyl-1H- pyrazole-3-carboxylate Iodo->Bromo More Reactive (Weaker C-X Bond) Iodo_Cond Milder Conditions (Lower Temp, Shorter Time) Chloro Ethyl 4-chloro-1,5-dimethyl-1H- pyrazole-3-carboxylate Bromo->Chloro More Reactive (Weaker C-X Bond) Bromo_Cond Moderate Conditions Chloro_Cond Forcing Conditions (Higher Temp, Longer Time, Specialized Catalysts)

Caption: Relative reactivity of halo-pyrazole analogs in cross-coupling.

References

A Comparative Guide to Pyrazole-Based Inhibitors: Unlocking Structure-Activity Relationships for Janus Kinases (JAKs) and Indoleamine 2,3-dioxygenase (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors for two key therapeutic targets: Janus kinases (JAKs) and Indoleamine 2,3-dioxygenase (IDO1). By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and experimental workflows, this document aims to facilitate a deeper understanding of the molecular interactions driving inhibitor potency and selectivity, thereby aiding in the rational design of next-generation therapeutics.

Pyrazole-Based Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive targets for therapeutic intervention.

Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole-based JAK inhibitors. The data highlights how modifications to the pyrazole core and its substituents influence potency and selectivity across the JAK family.

Compound IDR1R2R3JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a HPhenylH15025800450
1b H4-FluorophenylH8015650300
1c H4-ChlorophenylH6510500250
2a CyclopropylPhenylH255150100
2b Cyclopropyl4-FluorophenylH1028050
3a HH4-(morpholino)phenyl3.42.23.5>1000
3b HH4-(piperazin-1-yl)phenyl5.14.06.2>1000

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison of absolute values between different studies should be done with caution.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

A generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform is described below. This method measures the consumption of ATP.[1]

  • Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO. A small volume (e.g., 25-50 nL) of the DMSO dilutions is transferred to the bottom of 384-well assay plates. "High control" wells (0% inhibition) contain DMSO only, and "low control" wells (100% inhibition) contain a known potent pan-kinase inhibitor (e.g., Staurosporine) or no enzyme.

  • Enzyme/Substrate Mix: A 2X enzyme/substrate solution is prepared in Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The solution contains the recombinant human kinase (e.g., JAK1, JAK2, JAK3, or TYK2) and a kinase-specific peptide substrate. 5 µL of this mix is added to each well of the assay plate. The plate is incubated for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: A 2X ATP solution is prepared in Kinase Assay Buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific JAK enzyme. 5 µL of the 2X ATP solution is added to all wells to start the reaction. The plate is shaken and incubated at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Signal Detection: The kinase reaction is stopped, and the remaining ATP is depleted by adding 10 µL of ADP-Glo™ Reagent to each well. The plate is incubated for 40 minutes at room temperature.

  • Signal Development: 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and develop a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.

  • Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is plotted against the logarithm of the compound concentration, and the resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.[1]

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound (Pyrazole Core) Design Design Analogs (Vary R-groups) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Assay (e.g., Kinase Assay) Synthesis->Screening Data Determine IC50 Values Screening->Data SAR Analyze SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

Caption: A general workflow for a structure-activity relationship (SAR) study.

Pyrazole-Based Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape. Consequently, IDO1 has emerged as a promising target for cancer immunotherapy.

Structure-Activity Relationship Data

The table below presents the inhibitory potencies of representative pyrazole-based IDO1 inhibitors, demonstrating the impact of structural modifications on their activity.

Compound IDR1R2R3IDO1 IC50 (nM) (Enzymatic)IDO1 IC50 (nM) (Cellular)
4a HH4-Bromophenyl5,200>10,000
4b HH4-(1H-imidazol-1-yl)phenyl8501,500
4c HH4-(1H-pyrazol-1-yl)phenyl250480
5a PhenylH4-Chlorophenyl150320
5b 4-FluorophenylH4-Chlorophenyl75160
6a H1-Methyl-1H-pyrazole4-Bromophenyl26101
6b H1-Methyl-1H-pyrazole4-Chlorophenyl1885

Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison of absolute values between different studies should be done with caution.

Experimental Protocols

IDO1 Enzymatic Inhibition Assay (Absorbance-Based)

This protocol outlines a common method for determining the enzymatic inhibition of IDO1.

  • Reaction Mixture Preparation: The assay mixture is prepared containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.

  • Enzyme and Inhibitor Addition: Purified recombinant IDO1 protein and various concentrations of the test compound (dissolved in DMSO) are added to the reaction mixture.

  • Incubation: The reaction is carried out at 37°C for a defined period (e.g., 30 or 60 minutes).

  • Reaction Termination: The reaction is terminated by adding 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: The mixture is incubated at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection: After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid). The absorbance of the resulting colored product is measured at 480 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

IDO1 Cellular Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Culture: HeLa cells (or another suitable cell line expressing IDO1) are seeded in a 96-well plate and allowed to adhere overnight.

  • IDO1 Induction: The cells are treated with interferon-gamma (IFN-γ) to induce IDO1 expression and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The cells are incubated for an additional 24-48 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured, typically by HPLC or by a colorimetric method after treatment with TCA and Ehrlich's reagent as described in the enzymatic assay.

  • Data Analysis: The IC50 value is calculated based on the reduction of kynurenine production in the presence of the inhibitor.

Signaling Pathway

Kynurenine_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Catalysis Kynurenine Kynurenine NFK->Kynurenine Hydrolysis ImmuneSuppression Immunosuppression (T-cell arrest, Treg induction) Kynurenine->ImmuneSuppression Leads to Inhibitor Pyrazole-based Inhibitor Inhibitor->IDO1 Inhibition

Caption: The Kynurenine pathway, highlighting the role of IDO1 and its inhibition.

References

Unlocking Potential: A Comparative Docking Analysis of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-silico performance of various pyrazole derivatives against key biological targets implicated in cancer. Supported by experimental data from recent studies, we delve into the binding affinities and molecular interactions that underscore the therapeutic potential of this versatile heterocyclic scaffold.

Pyrazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their unique structural features allow for diverse substitutions, significantly influencing their interaction with biological targets.[3] This guide synthesizes findings from multiple comparative docking studies to provide a clear overview of their potential as inhibitors of crucial proteins in cancer signaling pathways.

Comparative Analysis of Docking Performance

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger interaction. The following tables summarize the docking performance of various pyrazole derivatives against prominent cancer targets, as reported in recent literature.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4] Several novel pyrazole derivatives have demonstrated potent inhibitory activity against CDK2.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference StandardIC50Source
Compound 38 CDK2-8.10-127 nM[5]
Compound 39 CDK2-8.16-127 nM[5]
Compound 31 CDK2-5.372-42.79 µM (A549 cells)[5]
Compound 32 CDK2-7.676-55.73 µM (A549 cells)[5]
Compound 33 CDK2-Doxorubicin0.074 µM[5]
Compound 34 CDK2-Doxorubicin0.095 µM[5]
Compound 36 CDK2--0.199 µM[5]
Derivative 2b CDK2 (2VTO)-10.35 kJ/mol--[4][6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference StandardIC50Source
Compound 26 VEGFR-2-Sorafenib34.58 µM[5]
Compound 27 VEGFR-2-Tamoxifen828.23 nM[5]
Derivative 1b VEGFR-2 (2QU5)-10.09 kJ/mol--[4][6]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a tyrosine kinase receptor that, when overactivated, can lead to uncontrolled cell proliferation. It is a well-established target in cancer therapy.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference StandardIC50Source
Compound 22 EGFR-8.61--[5]
Compound 23 EGFR-10.36--[5]
Compound 24 EGFR--8.21 µM (A549 cells)[5]
Other Kinase and Enzyme Inhibitors

Pyrazole derivatives have also been investigated as inhibitors of other important targets in oncology.

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference StandardIC50Source
Compound 11 Tubulin (Colchicine site)-Etoposide0.01 - 0.65 µM[5]
Compound 43 PI3 Kinase-Doxorubicin0.25 µM (MCF7 cells)[5]
Derivative 1d Aurora A (2W1G)-8.57 kJ/mol--[4][6]
Compounds 2j, 2k, 2e, 2m, 2h, 2g CYP1A1 (4I8V)Good binding scores->50% cell inhibition[7][8]

Experimental Protocols: A Generalized Workflow

The methodologies employed in the cited studies for molecular docking share a common framework. Below is a detailed, generalized protocol that reflects the typical steps involved in a comparative docking study of pyrazole derivatives.

1. Ligand Preparation:

  • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software such as ChemDraw.

  • These structures are then converted to 3D formats.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using servers or software like the Dundee PRODRG server.[4]

2. Protein Preparation:

  • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[4]

  • Water molecules, co-factors, and any existing ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollaman charges are assigned.[4]

  • The active site for docking is defined based on the co-crystallized ligand or through active site prediction tools.

3. Molecular Docking:

  • Automated docking is performed using software like AutoDock 4.2, which employs a Lamarkian genetic algorithm.[4][9]

  • Gasteiger charges are added to the ligand molecules.

  • The rotatable bonds of the ligands are defined to allow for conformational flexibility during the docking process.

  • The docking simulation is run, generating multiple binding poses for each ligand.

4. Analysis of Results:

  • The resulting docked conformations are ranked based on their binding energy (docking score).

  • The pose with the lowest binding energy is typically selected for further analysis.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 2D Structure Drawing (e.g., ChemDraw) L2 3D Structure Conversion L1->L2 L3 Energy Minimization L2->L3 D2 Run Docking Algorithm (e.g., AutoDock) L3->D2 P1 Retrieve 3D Structure (from PDB) P2 Remove Water & Co-factors P1->P2 P3 Add Hydrogens & Charges P2->P3 D1 Define Active Site P3->D1 D1->D2 A1 Rank Poses by Binding Energy D2->A1 A2 Analyze Interactions (H-bonds, etc.) A1->A2

Caption: Generalized workflow for a comparative molecular docking study.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Dimer

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion

The comparative docking studies highlighted in this guide consistently demonstrate the potential of pyrazole derivatives as potent inhibitors of various cancer-related protein kinases. The favorable docking scores and, in many cases, low IC50 values suggest strong binding affinities to the active sites of these targets. The versatility of the pyrazole scaffold allows for structural modifications that can enhance potency and selectivity, making it a highly attractive starting point for the design of novel anticancer agents. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyrazole-based therapeutics.

References

Functionalized Pyrazoles: A Comparative Guide to their Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative evaluation of functionalized pyrazoles as potent enzyme inhibitors, supported by experimental data from recent scientific literature. We will delve into their inhibitory activities against various key enzymes, detail the experimental protocols for their synthesis and evaluation, and visualize the relevant biological pathways.

Quantitative Comparison of Enzyme Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various functionalized pyrazole derivatives against several key enzyme targets. The data is presented to facilitate a clear comparison of the potency of these compounds.

Table 1: Cyclooxygenase (COX) Inhibition
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
144 COX-20.052Celecoxib0.04
145 COX-20.034Celecoxib0.04
146 COX-20.041Celecoxib0.04
295 COX-2Not specified, but comparable to IndomethacinIndomethacinNot specified
296 COX-2Higher than IndomethacinIndomethacinNot specified
132b COX-20.0035--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: Kinase Inhibition
CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
231 ALK50.00057--
232 B-RafNot specified (excellent activity)--
43 PI3 Kinase0.25Doxorubicin0.95
48 Haspin Kinase1.7 (HCT116 cells), 3.6 (HeLa cells)--
50 EGFR0.09Erlotinib10.6
50 VEGFR-20.23Sorafenib1.06
BIRB 796 (45) p38 MAP KinaseNot specified--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 3: Carbonic Anhydrase (CA) Inhibition
CompoundTargetKᵢ (nM)Reference CompoundKᵢ (nM)
1 hCA I5.13Acetazolamide (AZA)250
1 hCA II11.77Acetazolamide (AZA)12
6 hCA I16.9Acetazolamide (AZA)250
6 hCA II67.39Acetazolamide (AZA)12
10 hCA I10.8Acetazolamide (AZA)250
10 hCA II23.87Acetazolamide (AZA)12

Kᵢ values represent the inhibition constant, indicating the potency of the inhibitor.

Table 4: Other Enzyme Inhibition
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
231 α-amylase4.08 µg/mLAcarbose8.0 µg/mL
232 α-amylase7.59 µg/mLAcarbose8.0 µg/mL
15 Angiotensin Converting Enzyme (ACE)123--
4 ButyrylcholinesteraseNot specified (selective inhibitor)--

Note: Some values are reported in µg/mL and are presented as found in the source literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of functionalized pyrazoles and the assessment of their enzyme inhibitory activity.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a chalcone with a hydrazine derivative.[1]

Materials:

  • α,β-unsaturated ketone (chalcone)

  • Arylhydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of the appropriate chalcone (1 mmol) and arylhydrazine hydrochloride (1.2 mmol) in ethanol (20 mL) is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,5-trisubstituted pyrazole.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The enzyme inhibitory activity against COX-1 and COX-2 can be determined using a fluorescence-based assay.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex Red reagent

  • Test compounds (functionalized pyrazoles)

  • Reference inhibitor (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or reference inhibitor at various concentrations in Tris-HCl buffer for 15 minutes at room temperature.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • The production of prostaglandin G2, the initial product of the COX reaction, is coupled to the oxidation of Amplex Red, which generates a fluorescent product.

  • The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (enzyme and substrate without inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological and experimental processes can aid in understanding the context of pyrazole-based enzyme inhibition.

experimental_workflow cluster_synthesis Synthesis of Pyrazole Derivatives cluster_screening Enzyme Inhibition Screening Chalcone Chalcone Reaction Cyclocondensation Reaction Chalcone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction CrudeProduct Crude Pyrazole Reaction->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification PurePyrazole Pure Functionalized Pyrazole Purification->PurePyrazole Enzyme Target Enzyme Assay Enzyme Assay PurePyrazole->Assay Enzyme->Assay Substrate Substrate Substrate->Assay Data Inhibition Data (IC50) Assay->Data

Caption: General experimental workflow for the synthesis and enzyme inhibitory screening of functionalized pyrazoles.

p38_MAPK_pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MK2/3 p38->MK2 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (TNF-α, IL-1β) MK2->Inflammation Pyrazole Pyrazole Inhibitor (e.g., BIRB 796) Pyrazole->p38

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyrazole-based compounds.

PI3K_AKT_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt/PKB PIP3->AKT PDK1->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Pyrazole Pyrazole Inhibitor Pyrazole->PI3K

Caption: The PI3K/Akt signaling pathway, a key target for pyrazole-based anticancer agents.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Considerations

Before handling this compound, it is imperative to be familiar with its hazard profile. This substance is classified as an irritant and may cause harm if not handled correctly.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)H315: Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, long-sleeved clothing.[1]
Serious Eye Damage/Eye Irritation (Category 2)GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1][2]Safety glasses with side shields or goggles.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1][3]Use only in a well-ventilated area or with a fume hood.[1][3]
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed.[2][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in a manner that minimizes environmental impact and complies with all applicable regulations.

Waste Chemical Disposal:

  • Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

  • Collection: Collect the waste chemical in a suitable, closed, and properly labeled container.[1][5] The label should clearly identify the contents as "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant or a licensed professional waste disposal service.[5] Methods may include controlled incineration with flue gas scrubbing.[5]

  • Prohibition: Do not discharge the chemical into sewer systems or drains.[1][5] Avoid release into the environment.[6]

Empty Container Disposal:

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as chemical waste and dispose of it according to the procedures outlined above.

  • Recycling or Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[5]

  • Landfill Disposal: If recycling is not an option, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[5]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration.[5]

III. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Cleanup:

    • For solid spills, sweep up or vacuum the material and collect it in a suitable container for disposal.[1] Avoid generating dust.[1][5]

    • Use spark-proof tools and explosion-proof equipment if the material is in a flammable solvent.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste according to the procedures outlined above.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for chemical waste, empty containers, and spill residue.

References

Essential Safety and Operational Guidance for Handling Ethyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate. The following guidance is based on the safety profiles of structurally related brominated organic and pyrazole compounds and is intended to supplement, not replace, institutional safety protocols. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your organization's safety procedures.

Hazard Summary

While a specific SDS for this compound was not located, analogous compounds indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Brominated organic compounds can be harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[6] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes and meet ANSI Z87.1 standards.[7] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when working with systems under pressure.[7][8]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[8] Always inspect gloves for integrity before use and change them frequently, or immediately if contaminated.[3][9] For compounds with unknown toxicity, consider double gloving.[7]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[7][8]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[7][8]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment, including spill cleanup materials, is readily available.

    • Carefully weigh the required amount of this compound. Avoid creating dust.[3]

  • Experimentation :

    • Dissolve the compound in the appropriate solvent within the fume hood.

    • Carry out the intended chemical reaction, ensuring the apparatus remains within the fume hood.

    • Monitor the reaction as required by the experimental protocol.

  • Post-Experiment :

    • Quench the reaction safely according to your established procedure.

    • Perform any workup or purification steps within the fume hood.

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4]

  • Skin Contact : Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2][10]

  • Inhalation : Move the affected person to fresh air at once. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][10]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][11]

  • Spill :

    • For minor spills, alert personnel in the immediate area. If flammable, extinguish all ignition sources. Absorb with inert material and place into a suitable disposal container.[2][12]

    • For major spills, evacuate the area and follow your institution's emergency spill response procedures.[10]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization :

    • Halogenated Organic Waste : All waste containing this compound must be collected in a dedicated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[12]

    • Aqueous Waste : Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.

    • Solid Waste : Contaminated lab supplies (e.g., gloves, filter paper) must be collected in a designated solid hazardous waste container.[12]

  • Disposal Procedure :

    • Use designated, properly labeled waste containers.[12]

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secondary containment tray within a ventilated area.

    • Follow your institution's guidelines for hazardous waste pickup and disposal.[12]

Visualizations

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Safe Operations start Start: Handling Required assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards eye_face Eye/Face Protection: - Chemical Goggles - Face Shield assess_hazards->eye_face Select Based on Hazards skin Skin Protection: - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes assess_hazards->skin Select Based on Hazards respiratory Respiratory Protection: - Fume Hood or Respirator assess_hazards->respiratory Select Based on Hazards handle_chemical Proceed with Handling eye_face->handle_chemical skin->handle_chemical respiratory->handle_chemical

Caption: PPE selection workflow based on hazard assessment.

Disposal_Workflow Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal start Experiment Complete identify_waste Identify Waste Types start->identify_waste halogenated Halogenated Organic Waste identify_waste->halogenated aqueous Aqueous Waste identify_waste->aqueous solid Contaminated Solid Waste identify_waste->solid collect Collect in Labeled Containers halogenated->collect aqueous->collect solid->collect store Store in Ventilated Area collect->store dispose Follow Institutional Protocol store->dispose

Caption: Workflow for proper segregation and disposal of waste.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.